N-benzyl-N-methyl-1-phenylpropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKTVDFXDRQTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859308 | |
| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-47-3 | |
| Record name | N,α-Dimethyl-N-(phenylmethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dl-Benzphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZPHETAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH832I91B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methyl-1-phenylpropan-2-amine, also widely known by its non-proprietary name Benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class of compounds.[1] It is recognized for its role as a central nervous system stimulant and anorectic agent.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, pharmacology, and toxicology, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a tertiary amine that is structurally related to amphetamine.[4] It is commercially available primarily as its hydrochloride salt, which exhibits greater stability and solubility in aqueous media.[5] The quantitative physicochemical properties of both the free base and its hydrochloride salt are summarized in the tables below for clear comparison.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzphetamine, d-Benzphetamine, dl-Benzphetamine | [6] |
| CAS Number | 101-47-3 | [6] |
| Molecular Formula | C₁₇H₂₁N | [6] |
| Molecular Weight | 239.35 g/mol | [6] |
| Predicted pKa | 8.8 | [2] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | d-N,α-Dimethyl-N-(phenylmethyl)-benzeneethanamine hydrochloride | [5] |
| Synonyms | Benzphetamine HCl, Didrex | [3][5] |
| CAS Number | 5411-22-3 | [3] |
| Molecular Formula | C₁₇H₂₂ClN | [3] |
| Molecular Weight | 275.82 g/mol | [5] |
| Melting Point | 129-130 °C; Polymorphic form ~150 °C with decomposition | [2][4] |
| Boiling Point | 334.3 °C at 760 mmHg | [4] |
| Solubility | Readily soluble in water and 95% ethanol | [2][5] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Findings / Data Points | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reference spectra are available in major spectral libraries (e.g., NIST). | [6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor m/z: 240.1743 [M+H]⁺ | [7] |
| Tandem Mass Spectrometry (MS-MS) | Precursor m/z: 240.1747 [M+H]⁺ | [7] |
| Infrared Spectroscopy (IR) | ATR-IR spectral data for the free base form is available. | [6] |
Experimental Protocols
Synthesis
The primary route for the synthesis of this compound is through reductive amination.[5] An alternative patented method involves the benzylation of dextromethamphetamine.[8]
1. Synthesis via Reductive Amination of Phenyl-2-propanone with N-methylbenzylamine
This method involves the reaction of phenyl-2-propanone (P2P) with N-methylbenzylamine to form an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine product.[5]
-
Materials:
-
Phenyl-2-propanone (P2P)
-
N-methylbenzylamine
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a palladium on carbon (Pd/C) catalyst)[5][9]
-
Anhydrous solvent (e.g., methanol, ethanol)[10]
-
Hydrochloric acid (for salt formation)[8]
-
Ethyl acetate (for crystallization)[8]
-
-
Procedure:
-
Dissolve phenyl-2-propanone and N-methylbenzylamine in an anhydrous solvent in a suitable reaction vessel.
-
Add the chosen reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, the reaction is carried out under hydrogen pressure.[9]
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the crude product is isolated.
-
For purification, the crude product can be subjected to distillation or chromatographic techniques.
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable organic solvent like ethyl acetate and treated with a solution of anhydrous hydrochloric acid.[8]
-
The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried.[11]
-
2. Purification
Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts.
-
Crystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as a binary mixture of ethyl acetate and an alcohol.[8] The process involves dissolving the crude salt in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form crystals, which are then collected by filtration.[11]
-
Solvent Extraction: Liquid-liquid extraction can be employed to separate the free base from impurities. The crude product is dissolved in an organic solvent, and the solution is washed with aqueous solutions of acid and base to remove acidic and basic impurities, respectively. The purified free base is then recovered by evaporation of the organic solvent.[12]
3. Analytical Methods
The identity and purity of this compound can be determined using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification and quantification of the compound. A typical protocol would involve:
-
Instrument: Agilent gas chromatograph with a mass selective detector.[13]
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Injector Temperature: 280°C.[13]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 12°C/min, and hold for 9 minutes.[13]
-
MS Parameters: Mass scan range of 30-550 amu.[13]
-
Pharmacology and Mechanism of Action
This compound is a sympathomimetic amine with pharmacological activity similar to amphetamines.[2][3] Its primary mechanism of action involves the stimulation of the central nervous system, leading to appetite suppression.[2][3]
The compound is believed to exert its effects by stimulating the release of norepinephrine and dopamine from presynaptic nerve terminals in the brain.[1][3] This is thought to occur through its interaction with vesicular monoamine transporter 2 (VMAT2), inhibiting its function and leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1] The elevated levels of norepinephrine and dopamine in key brain regions, such as the lateral hypothalamic feeding center, are thought to produce the anorectic effect.[3]
Caption: Simplified signaling pathway of this compound.
Toxicology
The toxicological profile of this compound is consistent with that of other central nervous system stimulants.
Table 4: Toxicological Data for this compound
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 160 mg/kg | Rat | Oral | [4][14] |
| LD₅₀ | 153 mg/kg | Mouse | Intraperitoneal | [2] |
Acute overdose can lead to a range of symptoms, including restlessness, tremor, confusion, and panic states.[2] More severe cardiovascular effects such as arrhythmias and hypertension can also occur.[2] Due to its potential for abuse and dependence, this compound is a controlled substance in many countries.[4]
Caption: General workflow for the synthesis of this compound HCl.
References
- 1. Benzphetamine - Wikipedia [en.wikipedia.org]
- 2. Didrex (Benzphetamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Benzphetamine Hydrochloride | C17H22ClN | CID 11558159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 101-47-3 | Benchchem [benchchem.com]
- 6. Benzfetamine | C17H21N | CID 2341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzfetamine | C17H21N | CID 2341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 9. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Reductive Amination Review [designer-drug.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. swgdrug.org [swgdrug.org]
- 14. go.drugbank.com [go.drugbank.com]
CAS number 101-47-3 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine (CAS 101-47-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 101-47-3, chemically identified as this compound. This compound is also known by its non-proprietary name, Benzphetamine. The information is presented to support research, scientific, and drug development activities.
Chemical Identity
| Identifier | Value |
| CAS Number | 101-47-3 |
| IUPAC Name | This compound |
| Synonyms | dl-Benzphetamine, Benzfetamine |
| Molecular Formula | C₁₇H₂₁N[1] |
| Molecular Weight | 239.35 g/mol [1][2] |
| Chemical Structure | (Image of the chemical structure of this compound) |
Physical Properties
| Property | Value | Notes |
| Boiling Point | 127 °C at 0.02 mmHg | For the free base. |
| Melting Point | Not available | For the free base. The hydrochloride salt is reported to have a melting point of 129-130 °C or 152-153 °C.[3] |
| Density | Not available | For the free base. |
| Solubility | Insoluble in water (liquid)[3] | For the free base. The hydrochloride salt is readily soluble in water and 95% ethanol. |
Chemical and Pharmacological Properties
This compound is a sympathomimetic amine belonging to the phenethylamine class. Its chemical properties are largely defined by the presence of a tertiary amine and two phenyl groups.
Mechanism of Action:
Benzphetamine acts as a central nervous system stimulant and an anorectic agent. Its primary mechanism of action involves stimulating the release of norepinephrine and dopamine from nerve terminals in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, which is thought to suppress appetite.
Signaling pathway of Benzphetamine's anorectic effect.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of an organic compound like this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A few drops of the liquid sample are placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the heating oil within the Thiele tube.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point (for solids)
This protocol is applicable to the solid hydrochloride salt of the compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.
-
The capillary tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
-
The filled capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate initially.
-
As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.
Determination of Density (for liquids)
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH)
Procedure:
-
Approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample is placed into a small test tube.
-
About 1 mL of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for about one minute.
-
The mixture is observed to see if the substance has dissolved completely. If it has, the substance is considered soluble in that solvent.
-
If the substance is not completely soluble, the mixture can be gently warmed to see if solubility increases with temperature.
-
This procedure is repeated with different solvents to create a solubility profile.
Synthesis Workflow
A common method for the synthesis of this compound is through reductive amination.
Reductive amination synthesis of Benzphetamine.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may need to be adapted for specific laboratory conditions and safety requirements. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemical substances.
References
The Pharmacological Profile of N-benzyl-N-methyl-1-phenylpropan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class. Chemically and pharmacologically related to amphetamines, it is primarily utilized as a short-term adjunct in the management of exogenous obesity.[1] This technical guide provides an in-depth overview of the pharmacological profile of benzphetamine, with a focus on its mechanism of action, receptor interactions, and metabolic fate. As a prodrug, the pharmacological actions of its active metabolites, d-amphetamine and d-methamphetamine, are central to its overall effects and are detailed herein.
Introduction
Benzphetamine exerts its primary pharmacological effects through the stimulation of the central nervous system (CNS), leading to a reduction in appetite.[1] Its mechanism is largely attributed to its ability to increase the synaptic concentrations of monoamine neurotransmitters, particularly norepinephrine and dopamine.[1] Understanding the intricate details of its interactions with key protein targets is crucial for drug development professionals and researchers exploring the therapeutic potential and risks associated with this class of compounds. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Mechanism of Action
The principal mechanism of action of benzphetamine and its active metabolites is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][3] These compounds act as transporter substrates, leading to two primary effects:
-
Competitive Inhibition of Reuptake: By binding to the transporters, they prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.
-
Induction of Neurotransmitter Efflux: Upon being transported into the neuron, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytosolic neurotransmitter concentrations and subsequent reverse transport (efflux) of the neurotransmitters into the synapse through the plasma membrane transporters.[4]
Additionally, benzphetamine and its metabolites are known to interact with adrenergic receptors, which contributes to their overall pharmacological effects.[1][5][6]
Quantitative Pharmacological Data
Direct quantitative binding or functional data for benzphetamine is limited in publicly accessible literature. However, as it is extensively metabolized to d-amphetamine and d-methamphetamine, the pharmacological data for these metabolites are critical to understanding its in vivo activity.[1]
Table 1: Monoamine Transporter Inhibition Constants (Ki) of Benzphetamine Metabolites
| Compound | DAT (Ki, μM) | NET (Ki, μM) | SERT (Ki, μM) | Species | Reference |
| d-Amphetamine | ~0.6 | 0.07 - 0.1 | 20 - 40 | Human | [3] |
| d-Amphetamine | 0.034 | 0.039 | 3.8 | Rat | [2] |
| d-Methamphetamine | ~0.6 | ~0.1 | 20 - 40 | Human | [3] |
| d-Methamphetamine | 0.082 | 0.0013 | 20.7 | Human/Rat | [2] |
Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) for Monoamine Release by Benzphetamine Metabolites
| Compound | Dopamine Release (EC50, μM) | Norepinephrine Release (EC50, μM) | Serotonin Release (EC50, μM) | System | Reference |
| d-Methamphetamine | ~5 | Not Reported | Not Reported | Rat Nucleus Accumbens Slices | [7] |
| d-Methamphetamine | 11 (Vesicular Release) | Not Reported | Not Reported | Rat Brain Vesicles | [4] |
EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Amphetamine-Like Compounds
The following diagram illustrates the proposed mechanism of action of benzphetamine's active metabolites at a monoaminergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Methamphetamine Isomers on d-Methamphetamine Self-Administration and Food-Maintained Responding in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
InChIKey YXKTVDFXDRQTKV-UHFFFAOYSA-N research
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
InChIKey: YXKTVDFXDRQTKV-UHFFFAOYSA-N
Chemical Name: Benzphetamine[1][2]
Synonyms: N-benzyl-N-methyl-1-phenylpropan-2-amine, d-Benzphetamine, N-Benzylmethamphetamine[2][3]
Molecular Formula: C17H21N[1][2]
Molecular Weight: 239.36 g/mol [1]
Introduction
Benzphetamine is a sympathomimetic amine that is structurally related to amphetamine. It is primarily used as a short-term adjunct in the management of exogenous obesity. As a prodrug, benzphetamine is metabolized in the body to its active components, amphetamine and methamphetamine, which exert their pharmacological effects by stimulating the central nervous system (CNS). This guide provides a comprehensive overview of the available technical data on benzphetamine, focusing on its mechanism of action, metabolic pathways, and relevant experimental findings.
Mechanism of Action & Metabolism
The primary mechanism of action of benzphetamine is indirect and relies on its in vivo conversion to amphetamine and methamphetamine. These active metabolites are potent CNS stimulants that increase the release and block the reuptake of catecholamines such as dopamine and norepinephrine from presynaptic neurons. The elevated levels of these neurotransmitters in the synaptic cleft lead to increased alertness, reduced fatigue, and appetite suppression.
The metabolic conversion of benzphetamine to its active metabolites is a critical step in its pharmacological activity. This process primarily occurs in the liver and involves N-debenzylation to yield methamphetamine, which is subsequently demethylated to amphetamine.
References
The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of N-benzyl-N-methyl-1-phenylpropan-2-amine derivatives. The core compound, also known as benzphetamine, is a substituted phenethylamine with known effects on the central nervous system. This document summarizes the available data on its mechanism of action, structure-activity relationships, and metabolic fate, and provides detailed experimental protocols for key biological assays.
Introduction to this compound
This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. The core structure consists of a phenylpropan-2-amine backbone with both a methyl and a benzyl group attached to the nitrogen atom, classifying it as a tertiary amine. This substitution pattern, particularly the N-benzyl group, is of significant interest in medicinal chemistry as it can substantially influence the pharmacological profile of phenethylamines, often enhancing their affinity and functional activity at various receptors.
The biological activity of these compounds is primarily centered on their interaction with monoaminergic neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin. This guide will delve into the specifics of these interactions and the structural modifications that can modulate them.
Biological Activity and Mechanism of Action
Derivatives of this compound are known to act as modulators of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their concentration in the synapse, leading to enhanced neurotransmission.
The stereochemistry of the molecule is a critical determinant of its biological activity. For instance, the (S)-enantiomer of the parent compound is known as d-benzphetamine. The synthesis of enantiomerically pure derivatives is a key aspect of developing compounds with specific pharmacological profiles.
Structure-Activity Relationship (SAR) Studies
While comprehensive quantitative SAR data for a wide range of this compound derivatives is limited in publicly available literature, some general principles can be inferred. The N-benzyl group is a key feature that distinguishes these compounds from other phenethylamines. Research on related N-benzylated phenethylamines has shown that this bulky, aromatic group can significantly influence receptor binding and functional activity.
Data Presentation
In Vitro Metabolism of this compound
The metabolism of this compound has been studied in vitro using rat liver microsomes. These studies have identified several key metabolites, indicating that the compound undergoes N-demethylation, N-debenzylation, and aromatic hydroxylation.[1]
| Metabolite | Chemical Name | Metabolic Reaction |
| Benzylamphetamine | 1-phenyl-2-(N-benzylamino)propane | N-Demethylation |
| p-hydroxybenzphetamine | 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane | Aromatic Hydroxylation |
| p-hydroxybenzylamphetamine | 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane | Aromatic Hydroxylation & N-Demethylation |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | N-Debenzylation |
| Amphetamine | 1-phenylpropan-2-amine | N-Debenzylation & N-Demethylation |
Experimental Protocols
In Vitro Metabolism with Rat Liver Microsomes
This protocol is based on the methodology for studying the metabolism of benzphetamine.[1]
Objective: To identify the metabolites of this compound derivatives formed by liver microsomes.
Materials:
-
Rat liver microsomes
-
This compound derivative (substrate)
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Analytical equipment (e.g., GC-MS, LC-MS)
Procedure:
-
Prepare an incubation mixture containing the rat liver microsomes, the substrate, and the phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate the mixture at 37°C with shaking for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent or by placing the mixture on ice.
-
Extract the metabolites from the incubation mixture using an appropriate organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the extracted samples by GC-MS or LC-MS to identify the metabolites based on their mass spectra and retention times compared to reference standards.
Monoamine Transporter Binding Assay
This is a generalized protocol for assessing the binding affinity of the derivatives to monoamine transporters.
Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, NET, and SERT.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Test compounds (this compound derivatives) at various concentrations
-
Assay buffer
-
Scintillation fluid
-
Microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds.
-
In a microplate, add the cell membranes, the specific radioligand, and either the assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
The Phenylpropanamine Scaffold: A Technical Guide to Neurotransmitter Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interactions between compounds featuring the phenylpropanamine scaffold and key neurotransmitter systems in the central nervous system. Phenylpropanamines, a class of compounds encompassing both therapeutic agents and substances of abuse, exert their primary effects through modulation of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes the quantitative binding affinities of representative phenylpropanamine compounds, details the experimental protocols for assessing these interactions, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the design of novel psychoactive agents.
Introduction
The phenylpropanamine scaffold is a fundamental structural motif in a wide array of neuroactive compounds. Its deceptively simple chemical architecture gives rise to a diverse range of pharmacological activities, from the therapeutic effects of anorectics and decongestants to the potent psychostimulant properties of amphetamines and cathinones. The primary mechanism of action for many of these compounds involves their interaction with the monoamine transporters DAT, NET, and SERT.[1] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting or reversing the function of these transporters, phenylpropanamine derivatives can profoundly alter monoaminergic neurotransmission, leading to a cascade of downstream physiological and behavioral effects.
This guide will focus on four prominent classes of phenylpropanamine compounds: amphetamines, methamphetamines, ephedrine and its stereoisomers, and synthetic cathinone derivatives. A thorough understanding of their structure-activity relationships and the nuances of their interactions with monoamine transporters is crucial for the development of novel therapeutics with improved efficacy and safety profiles, as well as for comprehending the neurobiology of addiction and other psychiatric disorders.
Quantitative Analysis of Transporter Interactions
The affinity of a compound for a specific transporter is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available transporter sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for key phenylpropanamine compounds at human and rat DAT, NET, and SERT.
Table 1: Binding Affinities (Ki, μM) of Amphetamine and Methamphetamine at Monoamine Transporters
| Compound | Transporter | Human Ki (μM) | Rat Ki (μM) |
| Amphetamine | DAT | ≈ 0.6 | 0.034 |
| NET | 0.07 - 0.1 | 0.039 | |
| SERT | 20 - 40 | 3.8 | |
| Methamphetamine | DAT | ≈ 0.5 | 0.082 |
| NET | ≈ 0.1 | 0.0013 | |
| SERT | 10 - 40 | 20.7 |
Data compiled from studies on cultured cells expressing human or rat transporters and rat synaptosomes.[2]
Table 2: Binding Affinities (Ki, μM) of MDMA at Monoamine Transporters
| Compound | Transporter | Human Ki (μM) | Mouse Ki (μM) | Rat Ki (μM) |
| MDMA | DAT | 8.29 | 4.87 | 1.572 |
| NET | 1.19 | 1.75 | 0.462 | |
| SERT | 2.41 | 0.64 | 0.238 |
Data compiled from studies on cultured cells expressing human or mouse transporters and rat synaptosomes.[2]
Table 3: Binding Affinities (Ki, μM) of Selected Cathinone Derivatives at Human Monoamine Transporters
| Compound | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |
| α-PPP | 1.29 | - | 161.4 |
| α-PBP | 0.145 | - | - |
| α-PVP | 0.0222 | - | - |
| α-PHP | 0.016 | - | 33 |
| PV-8 | 0.0148 | - | - |
| 4-MeO-α-PVP | - | - | < 10 |
| 3,4-MDPPP | - | - | - |
| 3,4-MDPBP | - | - | - |
Data compiled from studies on human transporters. A "-" indicates that data was not available in the cited sources.[3]
Table 4: Substrate Activity (EC50, nM) of Ephedrine-Related Stereoisomers at Norepinephrine Transporter
| Compound | EC50 (nM) |
| Ephedrine-type compounds | ≈ 50 |
This value represents the approximate potency of ephedrine-type compounds as substrates for the norepinephrine transporter.[4]
Experimental Protocols
The quantitative data presented above are derived from rigorous experimental procedures. The following sections provide detailed methodologies for two key assays used to characterize the interaction of phenylpropanamine compounds with monoamine transporters.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor or transporter.[5] This method involves competing a radiolabeled ligand with an unlabeled test compound for binding to the target protein.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific monoamine transporter.
Materials:
-
Cell membranes or synaptosomes expressing the transporter of interest.
-
Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Unlabeled test compound (phenylpropanamine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known inhibitor (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Objective: To determine the potency of a test compound to inhibit neurotransmitter uptake.
Materials:
-
Freshly prepared synaptosomes from a specific brain region (e.g., striatum for dopamine uptake).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Unlabeled test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the synaptosomal pellet in the uptake buffer.[6][7]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to the synaptosome suspension.
-
Uptake Termination: After a defined incubation time (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Plot the percent inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
The interaction of phenylpropanamine compounds with monoamine transporters initiates a complex cascade of intracellular signaling events that ultimately mediate their pharmacological effects.
Amphetamine-Induced Dopamine Transporter Trafficking
Amphetamine is not merely a competitive inhibitor of DAT but also a substrate that is transported into the presynaptic neuron. Once inside, amphetamine triggers a series of events that lead to the internalization of DAT from the plasma membrane, a process known as transporter trafficking.[8][9]
Caption: Amphetamine-induced internalization of the dopamine transporter.
This internalization is a dynamin-dependent process and is thought to involve the activation of the small GTPase RhoA.[9] The activation of RhoA and its downstream effector, ROCK, promotes the endocytosis of DAT, reducing the number of transporters on the cell surface and thereby decreasing dopamine uptake capacity.[10]
The Role of TAAR1 in Amphetamine Signaling
Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that has emerged as a key player in mediating the effects of amphetamines.[11][12] Amphetamine, after being transported into the neuron, can directly activate TAAR1.
Caption: TAAR1-mediated signaling cascade initiated by amphetamine.
TAAR1 activation by amphetamine leads to the engagement of two distinct G protein signaling pathways: Gαs and Gα13.[11][13] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The Gα13 pathway, on the other hand, activates RhoA.[11][13] These signaling cascades can then modulate DAT function through phosphorylation and trafficking.
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
In addition to their effects on plasma membrane transporters, phenylpropanamines also interact with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.
Caption: Phenylpropanamine interaction with VMAT2 and its consequences.
Amphetamine and its analogs can inhibit VMAT2, leading to a disruption in the sequestration of dopamine and other monoamines into synaptic vesicles.[1] This results in an accumulation of monoamines in the cytoplasm, which in turn creates a concentration gradient that favors their reverse transport out of the neuron and into the synaptic cleft via DAT, NET, and SERT. Methamphetamine has also been shown to alter the subcellular location of VMAT2.[14]
Conclusion
The phenylpropanamine scaffold represents a versatile chemical framework that has given rise to a plethora of neuroactive compounds with profound effects on monoaminergic neurotransmission. Their primary interactions with the dopamine, norepinephrine, and serotonin transporters are multifaceted, involving not only competitive inhibition but also substrate-like activity that triggers complex intracellular signaling cascades. This technical guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed the experimental methodologies used for their characterization, and visualized the key signaling pathways involved. A deeper understanding of these molecular mechanisms is paramount for the rational design of novel therapeutics with improved selectivity and reduced side effects, and for developing effective strategies to combat the public health challenges posed by the abuse of certain phenylpropanamine derivatives. Future research in this area will undoubtedly continue to unravel the intricate interplay between these compounds and the complex machinery of the central nervous system.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
The Trajectory of a Sympathomimetic Amine: A Technical History and Developmental Analysis of Benzphetamine
Abstract
Benzphetamine, a sympathomimetic amine of the phenethylamine class, has a long-standing history as a short-term adjunct in the management of exogenous obesity. This technical guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, pharmacokinetics, and clinical development of Benzphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey of this pharmaceutical agent. The following sections will detail its journey from synthesis to its current clinical application, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Introduction and Historical Context
Benzphetamine hydrochloride, marketed under trade names such as Didrex and Regimex, was approved by the U.S. Food and Drug Administration (FDA) in 1960 for the short-term treatment of obesity.[1][2] It belongs to the class of sympathomimetic amines, which are structurally and pharmacologically related to amphetamines.[3][4] The primary therapeutic indication for Benzphetamine is as an anorectic agent to be used in conjunction with a regimen of caloric restriction for weight reduction.[5][6]
Historically, the development of amphetamine and its derivatives in the early 20th century paved the way for the exploration of centrally acting stimulants for various medical conditions.[7][8] Amphetamine was first synthesized in 1887, and its central nervous system stimulant effects were discovered in the late 1920s.[7][8] This led to the investigation of related compounds for their potential therapeutic applications, including appetite suppression. Benzphetamine emerged from this era of pharmaceutical research, offering a pharmacological option for obesity management.[9] It is classified as a Schedule III controlled substance in the United States, indicating a potential for abuse less than that of substances in Schedules I or II.[4][10]
Chemical Properties and Synthesis
Benzphetamine is chemically designated as (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.[3] It is a tertiary amine and a derivative of methamphetamine.
Synthesis of Benzphetamine Hydrochloride
The synthesis of Benzphetamine hydrochloride typically involves the benzylation of dextromethamphetamine. A common method is the reaction of methamphetamine hydrochloride with benzyl chloride in the presence of a mild base.
Experimental Protocol: Synthesis of Benzphetamine Hydrochloride
This protocol is a generalized representation based on described chemical synthesis patents.[11][12]
-
Reaction Setup: Methamphetamine hydrochloride is dissolved in water. A mild base, such as sodium carbonate or potassium carbonate, is added to the solution to neutralize the hydrochloride and free the methamphetamine base.
-
Benzylation: Benzyl chloride is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 70°C to 80°C.[11] The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12]
-
Isolation of Benzphetamine Base: Upon completion of the reaction, the mixture is cooled. An organic solvent, such as toluene, is added to extract the Benzphetamine base.[11][13] The organic layer is separated from the aqueous layer.
-
Conversion to Hydrochloride Salt: The Benzphetamine free base in the organic solvent is then converted to its hydrochloride salt. This is achieved by treating the solution with anhydrous hydrochloric acid, often dissolved in an organic solvent like ethyl acetate.[11] This process facilitates the precipitation of Benzphetamine hydrochloride as a solid crystalline form.
-
Purification: The crude Benzphetamine hydrochloride can be further purified through crystallization. A disclosed method involves dissolving the crude product in a solvent like toluene to form a biphasic mixture, removing water, and then crystallizing the final product.[13] An alternative purification step involves liquid-liquid extraction to remove unreacted methamphetamine by adjusting the pH of an aqueous phase to between 6 and 8, which takes advantage of the different basicity constants of the two amines.[14][15]
-
Final Product Recovery: The crystalline Benzphetamine hydrochloride is recovered by filtration, washed with a suitable organic solvent, and dried.
Below is a Graphviz diagram illustrating the general synthesis pathway.
Mechanism of Action
The precise mechanism of action of Benzphetamine as an anorectic agent is not fully elucidated, but it is believed to be similar to that of amphetamines.[3][5] It acts as a sympathomimetic amine with central nervous system stimulating properties.[4][16]
The primary proposed mechanism is the stimulation of the hypothalamus to increase the release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[3][6][16] This increase in catecholamine levels in the synaptic cleft, particularly in the lateral hypothalamic feeding center, is thought to suppress appetite.[3][10] Benzphetamine may also inhibit the reuptake of these neurotransmitters, further prolonging their action in the synapse. The binding of Benzphetamine to vesicular monoamine transporter 2 (VMAT2) and inhibition of its function is thought to mediate this release.[3]
The following diagram illustrates the proposed signaling pathway for Benzphetamine's anorectic effect.
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Benzphetamine is readily absorbed from the gastrointestinal tract.[4][5] Pharmacokinetic data in humans is not extensively available.[17]
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Readily absorbed from the GI tract | [4][5] |
| Onset of Action | Approximately 2 hours | [6] |
| Half-life | 4 to 6 hours | [3] |
| Protein Binding | 75-99% | [10] |
| Metabolism | Hepatic | [5] |
| Excretion | Primarily in urine | [6] |
Metabolic Pathways
Benzphetamine is extensively metabolized in the liver.[5] A significant aspect of its metabolism is its conversion into active metabolites, namely amphetamine and methamphetamine.[3][18] This makes Benzphetamine a prodrug to these more potent stimulants.[3] The metabolic pathways include N-demethylation, N-debenzylation, and aromatic hydroxylation.[19] In vitro studies using rat liver microsomes have identified several metabolites, including benzylamphetamine, p-hydroxybenzphetamine, p-hydroxybenzylamphetamine, methamphetamine, and amphetamine.[19] The cytochrome P450 enzyme system, specifically CYP2B6, is involved in its metabolism.[20]
The diagram below outlines the major metabolic pathways of Benzphetamine.
Clinical Development and Efficacy
Benzphetamine is indicated for the short-term management of exogenous obesity, typically for a few weeks, in patients with an initial body mass index (BMI) of 30 kg/m ² or higher, or 27 kg/m ² or higher with the presence of other risk factors, who have not responded to a weight-reducing regimen of diet and exercise alone.[6][21]
Clinical trials have shown that patients treated with anorectic drugs like Benzphetamine, in conjunction with diet, lose more weight on average than those treated with a placebo and diet.[17] However, the increased weight loss is generally modest, often a fraction of a pound per week more than placebo.[17] A systematic review of clinical trials reported that Benzphetamine produces an average weight loss of 3.3 kg over 16 to 17 weeks of treatment compared to a placebo.[1] The rate of weight loss is typically greatest in the first few weeks of therapy.[17]
Experimental Protocol: General Design of a Clinical Trial for an Anti-Obesity Drug
The following represents a generalized workflow for a clinical trial evaluating an anorectic agent like Benzphetamine, based on FDA guidance and common clinical trial designs.[22]
-
Patient Selection: Participants are screened based on inclusion and exclusion criteria. Typical inclusion criteria include a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[21] Exclusion criteria often include a history of cardiovascular disease, hyperthyroidism, glaucoma, and a history of drug abuse.[6][10]
-
Randomization: Eligible participants are randomly assigned to receive either the active drug (Benzphetamine) or a placebo in a double-blind manner.
-
Treatment and Diet: All participants are instructed on a reduced-calorie diet and an exercise plan. The assigned treatment (active drug or placebo) is administered for a specified duration, typically a few weeks to a few months for short-term agents.
-
Data Collection: Body weight is measured at baseline and at regular intervals throughout the study. Other parameters that may be assessed include changes in waist circumference, blood pressure, heart rate, and metabolic markers. Adverse events are also meticulously recorded.
-
Primary Endpoint Analysis: The primary efficacy endpoint is typically the mean percent change in body weight from baseline in the active treatment group compared to the placebo group. Another common primary endpoint is the proportion of patients who achieve a certain percentage of weight loss (e.g., ≥5% of baseline body weight).
-
Statistical Analysis: Statistical methods are used to determine if the difference in weight loss between the treatment and placebo groups is statistically significant.
The workflow for such a clinical trial is depicted in the diagram below.
Safety Profile and Adverse Effects
The use of Benzphetamine is associated with a range of potential side effects, primarily related to its stimulant properties.
| Common Adverse Effects | Serious Adverse Effects | Contraindications |
| Dry mouth | Palpitations | Advanced arteriosclerosis |
| Insomnia | Tachycardia | Symptomatic cardiovascular disease |
| Restlessness | Severe hypertension | Moderate to severe hypertension |
| Increased blood pressure | Psychosis | Hyperthyroidism |
| Dizziness | Pulmonary hypertension | Glaucoma |
| Tremor | Valvular heart disease | History of drug abuse |
| Nausea | Use of MAOIs within 14 days |
Tolerance to the anorectic effect of Benzphetamine can develop within a few weeks, and the drug is not recommended for long-term use.[4][23] Due to its metabolic conversion to amphetamine and methamphetamine, there is a potential for psychological dependence and abuse.[3][23]
Conclusion
Benzphetamine has maintained a role in the pharmacotherapy of obesity for over six decades as a short-term treatment option. Its development is rooted in the broader history of amphetamine-like stimulants. While its efficacy in promoting weight loss is modest and its use is limited by its side effect profile and potential for abuse, it remains a tool for clinicians in a comprehensive weight management program for select patients. A thorough understanding of its chemistry, pharmacology, and clinical data is essential for its appropriate and safe use in a therapeutic context. Future research may focus on developing anorectic agents with more favorable safety profiles and sustained efficacy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. forhers.com [forhers.com]
- 3. Benzphetamine - Wikipedia [en.wikipedia.org]
- 4. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Articles [globalrx.com]
- 7. tonydagostino.co.uk [tonydagostino.co.uk]
- 8. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]
- 9. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzphetamine [chemeurope.com]
- 11. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 12. CN110655466A - Preparation method of benzphetamine hydrochloride - Google Patents [patents.google.com]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. data.epo.org [data.epo.org]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. healthnet.com [healthnet.com]
- 22. medpace.com [medpace.com]
- 23. goodrx.com [goodrx.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of substituted phenethylamines. These methods are critical in forensic toxicology, clinical diagnostics, and pharmaceutical research due to the wide range of psychoactive effects and potential for abuse associated with this class of compounds.
Introduction to Substituted Phenethylamines
Substituted phenethylamines are a broad chemical class of organic compounds based on the phenethylamine structure. This class includes a wide variety of substances with diverse pharmacological effects, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), entactogens (e.g., MDMA), and appetite suppressants (e.g., phentermine)[1]. The detection of these compounds can be challenging due to their structural similarities and the continuous emergence of new designer drugs[1][2].
Analytical Methodologies
A variety of analytical techniques are employed for the detection and quantification of substituted phenethylamines in biological matrices such as urine and blood. The choice of method often depends on the required sensitivity, specificity, and the context of the analysis (e.g., screening vs. confirmation).
Immunoassays
Immunoassays are commonly used as a preliminary screening tool for the detection of amphetamine and methamphetamine in urine[3]. These assays are based on the principle of competitive binding between a drug-enzyme conjugate and the drug from the sample for a limited number of antibody binding sites[3]. While rapid and suitable for high-throughput screening, immunoassays may exhibit cross-reactivity with other structurally related compounds, leading to false-positive results. Therefore, positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique widely used for the confirmation of substituted phenethylamines. Due to the polar nature of many phenethylamines, derivatization is often necessary to improve their chromatographic properties and produce characteristic mass spectra[4][5]. Common derivatizing agents include trifluoroacetic anhydride (TFA) and heptafluorobutyric anhydride (HFBA)[4][5][6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of substituted phenethylamines in biological samples due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization[7][8][9]. This technique allows for the simultaneous detection and quantification of multiple analytes in a single run[8][10][11].
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with fluorescence detection, offers a sensitive method for the determination of specific phenethylamines. Pre-column derivatization with reagents like o-phthalaldehyde can be used to enhance the fluorescence properties of the analytes, allowing for low detection limits[12][13][14].
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used in the detection of substituted phenethylamines.
Table 1: Performance of LC-MS/MS Methods for Phenethylamine Detection
| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 7 Phenethylamines | Blood, Urine | 0.5 - 5 | 0.5 - 5 | >80 | [10][11] |
| N-ethyl-α-ethyl-phenethylamine | Dietary Supplements | 2.5 | 5 | - | [15] |
| 13 Phenethylamines | Amniotic Fluid | - | 10 | - | [9] |
| 74 Phenethylamines | Urine | - | up to 200 | - | [8] |
Table 2: Performance of HPLC Methods for Phenethylamine Detection
| Analyte(s) | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| 2-phenylethylamine | Urine | 0.5 | 0.5 - 200 | [12] |
| β-phenylethylamine | Plasma | 0.1 | 0.25 - 2 | [14] |
Table 3: Performance of GC-MS Methods for Phenethylamine Detection
| Analyte(s) | Matrix | LOQ (ng/mL) | Reference |
| 20 Synthetic Phenethylamines | Urine | 50 | [6] |
| Amphetamine, Methamphetamine, MDA, MDMA | Blood/Urine | 50 | [16] |
Experimental Protocols
Protocol 1: Immunoassay Screening for Amphetamines in Urine
This protocol is based on the principles of a homogeneous enzyme immunoassay[3].
1. Principle: The assay relies on the competition between a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the urine sample for a fixed amount of specific antibody binding sites. In the absence of the free drug, the antibody binds to the drug-G6PDH conjugate, inhibiting the enzyme's activity. The presence of free drug in the sample reduces this inhibition, leading to an increase in enzyme activity, which can be measured spectrophotometrically.
2. Reagents and Materials:
-
DRI® Amphetamines Assay Kit (or equivalent) containing antibodies, enzyme-drug conjugate, and calibrators.
-
Automated clinical chemistry analyzer.
-
Urine samples.
-
Controls.
3. Procedure:
-
Bring all reagents and samples to the analyzer's operating temperature.
-
Follow the specific instructions for the automated analyzer to perform the assay. Typically, the analyzer will automatically dispense the sample, antibody reagent, and enzyme conjugate reagent into a reaction cuvette.
-
The analyzer will monitor the change in absorbance at a specific wavelength (e.g., 340 nm) to determine the enzyme activity.
-
The results are compared to the cutoff calibrator to determine if the sample is positive or negative for the presence of amphetamines.
4. Interpretation of Results:
-
A sample is considered positive if its response is greater than or equal to the cutoff calibrator.
-
A sample is considered negative if its response is less than the cutoff calibrator.
-
All presumptive positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Substituted Phenethylamines in Blood/Urine
This protocol provides a general procedure for the extraction and analysis of multiple phenethylamines using LC-MS/MS[10][11].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood or urine sample, add an internal standard solution.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 10 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq) is commonly used[10][11].
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed[9].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective detection and quantification of target analytes. For each compound, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification.
3. Data Analysis:
-
Identify and quantify the target phenethylamines by comparing their retention times and the ratio of their MRM transitions with those of certified reference standards.
-
Construct calibration curves using spiked matrix samples to quantify the concentration of the analytes in the unknown samples.
Protocol 3: GC-MS Analysis of Phenethylamines in Urine with Derivatization
This protocol describes a common procedure for the analysis of phenethylamines in urine using GC-MS after derivatization[4][5][6].
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
To 2 mL of urine, add an internal standard and 1 mL of 0.1 M phosphate buffer[6].
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elut SPEC DAU) with methanol and deionized water[6].
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 0.1 M acetic acid and then with methanol[6].
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with an appropriate eluting solution (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under nitrogen at 40°C[6].
-
Add 50 µL of a derivatizing agent (e.g., HFBA or PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 90°C for 15 minutes[5][6].
-
Evaporate the solution to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis[5][6].
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS)[6].
-
Injector: Splitless injection mode is typically used.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
3. Data Analysis:
-
Identify the derivatized phenethylamines by comparing their retention times and mass spectra with those of derivatized standards.
-
Quantify the analytes using calibration curves prepared from spiked and derivatized urine samples.
Visualizations
Caption: General workflow for the analysis of substituted phenethylamines in biological samples.
Caption: Detailed workflow for LC-MS/MS analysis of phenethylamines.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. fda.gov.tw [fda.gov.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. forensicresources.org [forensicresources.org]
Application Note: High-Throughput Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for the LC-MS Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as Benzphetamine, is a sympathomimetic amine with pharmacological activities similar to amphetamines. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical research, clinical and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Analyte Information
| Parameter | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Benzphetamine, Didrex | --INVALID-LINK-- |
| CAS Number | 101-47-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₂₁N | --INVALID-LINK-- |
| Molecular Weight | 239.35 g/mol | --INVALID-LINK-- |
| Precursor Ion [M+H]⁺ | 240.1743, 240.1747 | [1] |
II. Quantitative Data Summary
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Matrix | Reference |
| Calibration Range | 0.050 - 100 ng/mL | Human Plasma | [2] |
| Limit of Detection (LOD) | 1.0 - 5.0 ng/mL (for similar amphetamine derivatives) | Serum | [3] |
| Limit of Quantification (LOQ) | 0.050 ng/mL | Human Plasma | [2] |
III. Experimental Protocols
A. Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common biological matrices.
1. Protocol for Human Plasma/Serum: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for benzphetamine in human plasma[2].
-
Pipette 300 µL of human plasma or serum into a microcentrifuge tube.
-
Add an appropriate amount of an internal standard (e.g., Methamphetamine-d5).
-
Basify the sample by adding a suitable volume of a weak base (e.g., 50 µL of 1M sodium bicarbonate).
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Acidify the organic phase with 50 µL of 1% formic acid in methanol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Protocol for Urine: Dilute-and-Shoot
For a rapid screening approach in urine, a simple dilution can be employed.
-
Centrifuge the urine sample at 2000 g for 5 minutes to pellet any particulate matter.
-
Take 100 µL of the supernatant and add it to a vial.
-
Add 900 µL of the initial mobile phase.
-
Add an appropriate amount of internal standard.
-
Vortex and inject into the LC-MS/MS system.
3. Protocol for Serum/Plasma: Protein Precipitation
This method is a faster alternative to LLE for plasma or serum samples.
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard).
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of this compound.
Liquid Chromatography Conditions:
| Parameter | Value |
| LC System | UHPLC system |
| Column | C8 or C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 240.2 | 119.1 | 100 | 25 |
| This compound | 240.2 | 91.1 | 100 | 35 |
| Methamphetamine-d5 (IS) | 155.1 | 94.1 | 100 | 20 |
IV. Visualizations
A. Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of target compounds.
B. Logical Relationship of Sample Preparation Methods
Caption: Decision tree for selecting a sample preparation method based on the biological matrix.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine, a tertiary amine of pharmaceutical interest. Included are predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a discussion on spectral interpretation. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and its analogues.
Introduction
This compound, also known as Benzphetamine, is a sympathomimetic amine used as an anorectic agent. Its chemical structure consists of a phenethylamine backbone with N-benzyl and N-methyl substitutions, making it a chiral tertiary amine. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of such small molecules. This application note details the expected NMR spectra and provides standardized protocols for its analysis.
Predicted NMR Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous structures. The numbering convention used for peak assignments is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1' (CH₃) | ~ 1.0 - 1.2 | Doublet | ~ 6.5 - 7.0 |
| H-2' (CH) | ~ 2.8 - 3.2 | Multiplet | - |
| H-3' (CH₂) | ~ 2.5 - 2.8 | Multiplet | - |
| N-CH₃ | ~ 2.2 - 2.4 | Singlet | - |
| N-CH₂ | ~ 3.5 - 3.8 | AB quartet or two doublets | ~ 13.0 - 14.0 |
| Phenyl-H (C₆H₅-CH₂) | ~ 7.1 - 7.4 | Multiplet | - |
| Benzyl-H (N-CH₂-C₆H₅) | ~ 7.2 - 7.5 | Multiplet | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (CH₃) | ~ 15 - 20 |
| C-2' (CH) | ~ 55 - 60 |
| C-3' (CH₂) | ~ 40 - 45 |
| N-CH₃ | ~ 35 - 40 |
| N-CH₂ | ~ 58 - 63 |
| Phenyl-C (C₆H₅-CH₂) | ~ 125 - 140 |
| Benzyl-C (N-CH₂-C₆H₅) | ~ 126 - 142 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetonitrile-d₃, dimethyl sulfoxide-d₆, or methanol-d₄ can be used if solubility or specific interactions need to be investigated.
-
Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining high-resolution spectra.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Structural Assignment:
-
¹H NMR: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the resonances to the specific protons in the molecule. The aromatic region (7.1-7.5 ppm) will show complex multiplets corresponding to the ten protons of the two phenyl rings. The aliphatic region will contain signals for the methine, methylene, and methyl groups.
-
¹³C NMR: Assign the carbon resonances based on their chemical shifts. Aromatic carbons typically resonate between 125 and 142 ppm, while aliphatic carbons appear at higher fields.
-
2D NMR: For unambiguous assignments, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical process of spectral data interpretation.
Application Notes and Protocols for the Enantioselective Synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine, a chiral amine of interest in pharmaceutical research. The primary method detailed is an asymmetric synthesis utilizing a chiral auxiliary, which offers high enantioselectivity. An alternative chemoenzymatic approach is also discussed. This guide includes quantitative data, step-by-step protocols, and workflow diagrams to facilitate reproduction in a laboratory setting.
Introduction
(S)-N-benzyl-N-methyl-1-phenylpropan-2-amine is a chiral tertiary amine. The stereochemistry of such molecules is often crucial to their biological activity, making enantioselective synthesis a critical aspect of their production for research and drug development.[1] Common synthetic strategies include the N-benzylation of the chiral precursor (S)-N-methyl-1-phenylpropan-2-amine (dextromethamphetamine) or the reductive amination of phenyl-2-propanone.[1][2] To achieve enantioselectivity from achiral precursors, methods such as the use of chiral auxiliaries, chiral catalysts, or biocatalysis are employed. This document focuses on a robust method using a chiral auxiliary, which consistently yields high enantiomeric purity.
Synthesis Strategies
Two primary strategies for the enantioselective synthesis of the target molecule are presented:
-
Strategy 1: Asymmetric Synthesis via Chiral Auxiliary. This method involves the condensation of phenyl-2-propanone with a chiral amine, (S)-(-)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction and hydrogenolytic removal of the chiral auxiliary yield the corresponding primary amine, which can then be benzylated and methylated. A related patented method for phenylisopropylamines reports enantiomeric purities in the range of 96-99% and overall yields of approximately 60%.[3]
-
Strategy 2: Chemoenzymatic Synthesis. This approach utilizes a transaminase enzyme for the asymmetric amination of a ketone precursor.[4] This "green chemistry" approach can offer high conversion rates and excellent enantioselectivity (>99% enantiomeric excess) under mild, aqueous conditions.[4]
This document will provide a detailed protocol for Strategy 1, as it represents a well-established and highly effective chemical method.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine via the chiral auxiliary method, based on literature for analogous transformations.[3]
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1. Imine Formation & Diastereoselective Reduction | Phenyl-2-propanone, (S)-(-)-α-methylbenzylamine, H₂ | (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine | Raney Nickel | Ethanol | ~70 | >95 (diastereomeric excess) |
| 2. Hydrogenolysis (Chiral Auxiliary Removal) | (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine, H₂ | (S)-1-phenylpropan-2-amine | Pd/C | Ethanol | ~90 | 96-99 |
| 3. N-Benzylation | (S)-1-phenylpropan-2-amine, Benzaldehyde, H₂ | (S)-N-benzyl-1-phenylpropan-2-amine | Pd/C | Methanol | >90 | >99 |
| 4. N-Methylation | (S)-N-benzyl-1-phenylpropan-2-amine, Formaldehyde, H₂ | (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine | Pd/C | Methanol | >90 | >99 |
| Overall | ~50-60 | >96 |
Experimental Protocols
Strategy 1: Asymmetric Synthesis via Chiral Auxiliary
This protocol is adapted from established methods for the asymmetric synthesis of phenylisopropylamines.[3]
Step 1: Synthesis of (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine
-
To a solution of phenyl-2-propanone (1.0 eq) in absolute ethanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).
-
Add a catalytic amount of Raney Nickel (approx. 5% by weight of the ketone).
-
Hydrogenate the mixture under a hydrogen atmosphere (low pressure, e.g., Parr shaker) at room temperature for 24 hours, or until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine.
Step 2: Synthesis of (S)-1-phenylpropan-2-amine (Hydrogenolysis)
-
Dissolve the product from Step 1 in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-phenylpropan-2-amine.
Step 3: Synthesis of (S)-N-benzyl-1-phenylpropan-2-amine (N-Benzylation)
-
Dissolve (S)-1-phenylpropan-2-amine (1.0 eq) in methanol.
-
Add benzaldehyde (1.05 eq).
-
Add 10% Pd/C catalyst (approx. 5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until imine formation and reduction are complete.
-
Filter the catalyst and concentrate the filtrate to obtain (S)-N-benzyl-1-phenylpropan-2-amine.
Step 4: Synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine (N-Methylation)
-
Dissolve the product from Step 3 in methanol.
-
Add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Add 10% Pd/C catalyst (approx. 5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature.
-
After completion, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.
Characterization
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess.
Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective synthesis using a chiral auxiliary.
Chemoenzymatic Synthesis Pathway
Caption: Pathway for chemoenzymatic synthesis of the target molecule.
Conclusion
The protocol detailed in these application notes provides a reliable method for the enantioselective synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine with high enantiomeric purity. The use of a chiral auxiliary is a classic and effective strategy for controlling stereochemistry in the synthesis of chiral amines. For laboratories equipped for biocatalysis, the chemoenzymatic route offers a greener alternative with potentially high efficiency and selectivity. Researchers should select the most appropriate method based on available resources and expertise.
References
- 1. N-benzyl-N-methyl-1-phenylpropan-2-amine | 101-47-3 | Benchchem [benchchem.com]
- 2. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic N-benzyl-N-methyl-1-phenylpropan-2-amine, a compound of interest in pharmaceutical research and development. The protocols cover classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation techniques.
Introduction
This compound, also known as Benzphetamine, is a chiral molecule whose biological activity is dependent on its stereochemistry. The separation of its enantiomers is crucial for pharmacological studies and the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines three common and effective methods for achieving this separation.
Data Summary
The following tables summarize the quantitative data associated with the chiral resolution protocols detailed in this document.
Table 1: Chromatographic Separation of this compound Enantiomers
| Parameter | HPLC Method | SFC Method (Analogous Compound) |
| Stationary Phase | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Diethylamine (100:0.2 v/v) | CO₂:Ethanol + 0.1% aq. NH₃ (Gradient) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | UV at 220 nm | MS/MS |
| Resolution (Rₛ) | > 3.0[1] | Baseline separation achieved |
| LOD (L-enantiomer) | 0.012 µg/mL[1] | Not Reported |
| LOQ (L-enantiomer) | 0.035 µg/mL[1] | Not Reported |
| Recovery | 95.5 - 103.2%[1] | Not Reported |
Table 2: Classical Resolution via Diastereomeric Salt Formation (Analogous Compound: N-methyl-1-phenylpropan-2-amine)
| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield | Optical Purity (ee%) |
| O,O-Dibenzoyl-2R,3R-Tartaric Acid | Dichloroethane/Methanol/Water | Racemic Amine to Chiral Acid | 80-95%[1] | 85-98%[1] |
| d-Tartaric Acid | Water/HCl | 1 : 0.55 (Amine:Acid) | High | High |
| (-)-O,O'-di-p-toluyl-R,R-tartaric acid | Methanol | 1 : 0.25 (Amine:Acid) | ~80% | 68.5% |
Table 3: Enzymatic Kinetic Resolution (Representative Data for Secondary Amines)
| Enzyme | Acyl Donor | Solvent | Temperature | Conversion | Enantiomeric Excess (ee%) |
| Novozym 435 (Immobilized Candida antarctica Lipase B) | Vinyl Acetate | Hexane | 30 °C | ~50% | >99% |
| Pseudomonas cepacia Lipase | Diethyl carbonate | 2-Me-THF | Room Temp. | High | >99% |
Experimental Protocols
Protocol 1: Chiral HPLC Separation
This protocol is for the analytical separation of this compound enantiomers.
Materials:
-
Racemic this compound
-
HPLC grade Methanol
-
Diethylamine
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase by mixing methanol and diethylamine in a 100:0.2 volume ratio. Degas the mobile phase before use.
-
Set up the HPLC system with the Chiralpak AD-H column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Maintain the column temperature at 25 °C.
-
Prepare a sample solution of racemic this compound in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength of 220 nm.
-
The two enantiomers should be baseline resolved within approximately 10 minutes.[1]
Protocol 2: Classical Resolution with O,O'-Dibenzoyl-d-tartaric Acid (Adapted from a protocol for a closely related amine)
This protocol describes the separation of enantiomers through the formation and fractional crystallization of diastereomeric salts.
Materials:
-
Racemic this compound
-
(-)-O,O'-Dibenzoyl-d-tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Chloroform or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve racemic this compound (1.0 eq) in methanol.
-
In a separate flask, dissolve (-)-O,O'-Dibenzoyl-d-tartaric acid (0.5 eq) in methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring at room temperature.
-
Stir the mixture for a specified time (e.g., 1-2 hours) to allow for salt formation and precipitation of the less soluble diastereomeric salt.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt.
-
To recover the enriched enantiomer, suspend the crystals in water and add a sodium hydroxide solution until the solid dissolves and the solution is basic.
-
Extract the liberated free amine with an organic solvent like chloroform (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
The mother liquor from step 6 contains the more soluble diastereomeric salt and can be processed similarly to recover the other enantiomer.
Protocol 3: Enzymatic Kinetic Resolution with Lipase (Analogous Protocol)
This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Hexane or Toluene)
-
Silica gel for chromatography
Procedure:
-
To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (e.g., vinyl acetate, 1.1 eq).
-
Add the immobilized lipase (e.g., 20 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate.
-
Separate the unreacted enantiomer from the acylated enantiomer by silica gel column chromatography.
Visualizations
Caption: Overview of chiral resolution workflows.
Caption: Decision tree for selecting a resolution method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Reductive Amination: This is a cornerstone method for synthesizing this compound.[1] It typically involves the reaction of 1-phenyl-2-propanone (P2P) with N-methylbenzylamine to form an enamine intermediate, which is then reduced to the final tertiary amine product.[2]
-
N-benzylation of Methamphetamine: This route involves the reaction of methamphetamine with a benzylating agent, such as benzyl chloride, in the presence of a base.[3]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, and degradation of intermediates or the final product. The impurity profile often depends on the synthetic route employed.
-
From Reductive Amination of P2P:
-
From N-benzylation of Methamphetamine:
-
Unreacted methamphetamine.
-
Over-benzylation products (quaternary ammonium salts).
-
Residual benzyl chloride.
-
-
General Impurities:
Q3: How can I detect and quantify impurities in my final product?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of impurities in the synthesis of this compound and related compounds.[1][7][9] High-performance liquid chromatography (HPLC) can also be employed for impurity profiling. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guides
Issue 1: Incomplete reaction during reductive amination (presence of starting materials and imine intermediate).
Symptoms:
-
GC-MS analysis of the crude product shows significant peaks corresponding to 1-phenyl-2-propanone (P2P) and/or the imine intermediate.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). It is advisable to add the reducing agent in portions to control the reaction rate. |
| Inactive Reducing Agent | Ensure the reducing agent has not degraded. Test its activity on a simple ketone or aldehyde.[10] |
| Suboptimal Reaction Temperature | While some reductions proceed at room temperature, gently heating the reaction mixture after the initial imine formation may be necessary to drive the reduction to completion.[5] |
| pH is not optimal | For some reducing agents, acidic conditions can protonate the imine, making it more susceptible to reduction. A few drops of glacial acetic acid can be added.[6] |
| Solvent Interference | In some cases, the solvent (e.g., methanol) can compete with the imine for the reducing agent. Consider using an aprotic solvent for the reduction step.[5] |
Issue 2: Formation of dibenzylketone and other P2P-related impurities.
Symptoms:
-
Presence of a significant peak corresponding to dibenzylketone in the GC-MS analysis of the product.
-
Observation of other unexpected high molecular weight byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure P2P Starting Material | The most common source of dibenzylketone is impure P2P.[4] Purify the P2P by distillation before use. |
| Side Reactions during P2P Synthesis | If synthesizing your own P2P from phenylacetic acid and acetic anhydride, an insufficient excess of acetic anhydride can favor the formation of dibenzylketone.[4] Ensure appropriate stoichiometry. |
| Aldol Condensation of P2P | Under certain conditions (e.g., presence of base), P2P can undergo self-condensation.[4] Control the reaction pH and temperature to minimize this side reaction. |
Experimental Protocols
Method 1: Reductive Amination of 1-Phenyl-2-propanone (P2P) with N-benzylmethylamine
This protocol is based on the general principles of reductive amination for methamphetamine synthesis, adapted for this compound.[2]
Materials:
-
1-Phenyl-2-propanone (P2P)
-
N-benzylmethylamine
-
Methanol
-
10% Palladium on carbon (Pd/C) or Sodium Borohydride (NaBH₄)
-
Hydrogen source (if using Pd/C)
-
Hydrochloric acid (for workup)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Imine/Enamine Formation: In a suitable reaction vessel, dissolve 1-phenyl-2-propanone and a molar excess (e.g., 1.2 equivalents) of N-benzylmethylamine in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine.
-
Reduction:
-
Catalytic Hydrogenation: Add 10% Pd/C catalyst to the mixture. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously. Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for GC-MS analysis.[2]
-
Chemical Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. Stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Workup:
-
If using a catalyst, filter it off.
-
Acidify the reaction mixture with hydrochloric acid.
-
Evaporate the methanol.
-
Wash the residue with an organic solvent (e.g., diethyl ether) to remove unreacted P2P and other non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Method 2: N-benzylation of Methamphetamine
This protocol is based on a patented method for the benzylation of amines.[3]
Materials:
-
Methamphetamine
-
Benzyl chloride
-
A suitable base (e.g., sodium carbonate or excess methamphetamine)
-
An appropriate solvent (optional, the reaction can be run neat)
-
Water (for workup)
Procedure:
-
Reaction Setup: Combine methamphetamine and benzyl chloride in a reaction vessel. A molar ratio of approximately 2:1 (methamphetamine to benzyl chloride) is used, where the excess methamphetamine also acts as an HCl scavenger.[3]
-
Reaction Conditions: Heat the reaction mixture. The reaction can proceed at temperatures as low as 85°C when using excess methamphetamine as the base.[3] Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
After the reaction is complete, allow the mixture to cool.
-
Add water to the reaction mixture to dissolve the methamphetamine hydrochloride salt that has formed.
-
Separate the organic layer containing the this compound from the aqueous layer.
-
The product can be further purified by extraction and distillation.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
A typical GC-MS method for the analysis of this compound and its impurities would involve the following parameters, which may need to be optimized for your specific instrument and column:
| Parameter | Value |
| Instrument | Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temperature of 60-100°C, hold for 1-2 min, then ramp at 10-20°C/min to a final temperature of 280-300°C, hold for 5-10 min. |
| MS Transfer Line Temp | 280°C |
| MS Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
Note: The retention time for this compound will depend on the specific GC conditions.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Logical relationships of impurity formation during synthesis.
Caption: A logical workflow for troubleshooting impurities in the synthesis.
References
- 1. This compound | 101-47-3 | Benchchem [benchchem.com]
- 2. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. EP1838658A1 - Process for preparing benzylated amines - Google Patents [patents.google.com]
- 4. P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws] [designer-drug.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of N-methyl-1-phenylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of N-methyl-1-phenylpropan-2-amine?
A1: The two primary side reactions encountered are over-alkylation and Hofmann elimination . Over-alkylation leads to the formation of a quaternary ammonium salt, which can then undergo Hofmann elimination to produce an alkene and a tertiary amine.[1][2][3][4]
Q2: How can I minimize over-alkylation?
A2: Over-alkylation can be minimized by carefully controlling the reaction stoichiometry, using a less reactive alkylating agent, adjusting the solvent and base, and potentially employing flow chemistry.[1] Using protecting groups or ammonia surrogates are also effective strategies, particularly when synthesizing primary or secondary amines.[1][5]
Q3: What is Hofmann elimination and when does it occur?
A3: Hofmann elimination is a β-elimination reaction of a quaternary ammonium salt, which is formed during over-alkylation.[3][4] This reaction is facilitated by heat and a strong base, and it results in the formation of the least substituted alkene (Hofmann's rule).[3][6][7]
Q4: Are there alternative methods to direct N-alkylation that can avoid these side reactions?
A4: Yes, reductive amination and the Leuckart reaction are common alternative synthetic routes.[5][8][9][10] Reductive amination involves the reaction of N-methyl-1-phenylpropan-2-amine with a ketone (e.g., acetone for N-isopropylation) in the presence of a reducing agent. The Leuckart reaction utilizes formamide or N-alkylformamides to introduce an alkyl group.[10][11][12]
Q5: What are the typical byproducts of the Leuckart reaction in this context?
A5: In the synthesis of methamphetamine (a structural analog), impurities can arise from the starting materials and side reactions. These can include N-formylamphetamine and 4-methyl-5-phenyl pyrimidine.[13]
Troubleshooting Guides
Problem 1: Low yield of the desired N-alkylated product and significant formation of a quaternary ammonium salt.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess alkylating agent | Carefully control the stoichiometry of the alkylating agent. A slight excess may be necessary, but a large excess will favor over-alkylation.[1] | Increased yield of the desired tertiary amine and reduced formation of the quaternary salt. |
| High reaction temperature | Lower the reaction temperature. Higher temperatures can accelerate the rate of the second alkylation. | Slower reaction rate but improved selectivity for the desired product. |
| Inappropriate solvent or base | Optimize the solvent and base. A less polar solvent and a weaker, non-nucleophilic base can disfavor the formation of the charged quaternary ammonium salt.[1] | Improved yield and purity of the N-alkylated product. |
Problem 2: Presence of an unexpected alkene byproduct in the reaction mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hofmann Elimination | This is likely due to the decomposition of the quaternary ammonium salt formed via over-alkylation.[3][4][6][7] To mitigate this, focus on preventing over-alkylation (see Problem 1). | Reduction or elimination of the alkene byproduct. |
| High reaction temperature and strong base | If a strong base is used, consider switching to a milder base and lowering the reaction temperature to disfavor the elimination reaction. | Minimized formation of the alkene byproduct. |
Problem 3: Complex product mixture with multiple alkylated species.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of selectivity in direct alkylation | Consider switching to an alternative synthetic route such as reductive amination. This method offers greater control and typically avoids over-alkylation.[8] | A cleaner reaction profile with the desired N-alkylated product as the major component. |
| Reaction monitoring | Implement in-process controls (e.g., TLC, GC-MS) to monitor the reaction progress and stop it once the desired product is maximized, before significant side products form. | Optimized yield of the target compound. |
Data Presentation
Table 1: Illustrative Product Distribution in N-Alkylation of N-methyl-1-phenylpropan-2-amine under Various Conditions
| Alkylating Agent | Stoichiometry (Amine:Alkylating Agent) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Over-alkylation Product (%) | Hofmann Elimination Product (%) |
| Isopropyl Bromide | 1 : 1.1 | K₂CO₃ | Acetonitrile | 60 | 65 | 25 | 5 |
| Isopropyl Bromide | 1 : 2.0 | K₂CO₃ | Acetonitrile | 60 | 30 | 60 | 10 |
| Isopropyl Bromide | 1 : 1.1 | NaHCO₃ | DMF | 40 | 75 | 15 | <5 |
| Acetone (Reductive Amination) | 1 : 1.5 | - (NaBH₃CN) | Methanol | 25 | >90 | <5 | Not detected |
Note: The data in this table is illustrative and based on general principles of N-alkylation reactions. Actual yields will vary depending on specific experimental parameters.
Experimental Protocols
Protocol 1: Direct N-Isopropylation of N-methyl-1-phenylpropan-2-amine
-
To a solution of N-methyl-1-phenylpropan-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (1.5 eq).
-
Isopropyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 60°C and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-isopropyl-N-methyl-1-phenylpropan-2-amine.
Protocol 2: Reductive Amination of N-methyl-1-phenylpropan-2-amine with Acetone
-
To a solution of N-methyl-1-phenylpropan-2-amine (1.0 eq) and acetone (1.5 eq) in methanol (10 mL/mmol of amine) is added sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions at 0°C.
-
The reaction mixture is stirred at room temperature and the pH is maintained between 6 and 7 by the periodic addition of glacial acetic acid.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields the pure N-isopropyl-N-methyl-1-phenylpropan-2-amine.
Visualizations
Caption: N-Alkylation and its major side reactions.
Caption: Workflow for reductive amination.
Caption: Troubleshooting logic for N-alkylation.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. aakash.ac.in [aakash.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. unodc.org [unodc.org]
Optimizing reaction conditions for N-benzyl-N-methyl-1-phenylpropan-2-amine synthesis
Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most established and widely used method is the reductive amination of phenyl-2-propanone (P2P) with N-methylbenzylamine.[1] This process involves two key stages: the formation of an intermediate iminium ion (or enamine), followed by its reduction to the final tertiary amine product.[1]
Q2: What are the starting materials and key reagents for this synthesis?
A2: The primary starting materials are:
-
Phenyl-2-propanone (P2P): The ketone component.[1]
-
N-methylbenzylamine: The secondary amine component.[1]
-
A reducing agent: To reduce the iminium intermediate.[1]
-
A suitable solvent: Typically an alcohol like ethanol or methanol, or an inert solvent like benzene.[2][3]
Q3: Which reducing agents are suitable for this reaction, and how do they compare?
A3: Several reducing agents can be employed, with the choice impacting selectivity and reaction conditions. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃].[1] Catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is also a viable method.[1][3][4]
| Reducing Agent | Typical Conditions | Selectivity & Remarks |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Ethanol); Room temperature.[2] | A common, effective reagent. May require careful pH control to avoid reducing the starting ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6) | A mild and selective reagent that is particularly effective at reducing the iminium ion without significantly affecting the starting ketone.[1] |
| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Aprotic solvents (e.g., Dichloromethane) | A mild reagent, often used for its high selectivity in reductive aminations.[1] |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Hydrogen pressure (from atmospheric to high pressure); Protic solvent.[3][4] | Highly effective and can yield clean product. A significant side reaction can be the cleavage of the N-benzyl group (debenzylation) under harsh conditions.[1] |
Q4: How is the final product typically purified?
A4: Purification generally involves several steps. After the reaction is complete, the mixture is quenched and the pH is adjusted to be alkaline.[2] The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ether.[2] For high purity, the crude product is often further purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.[5][6]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is adapted from general procedures for reductive amination.[1][2]
-
Imine Formation: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.[2]
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in several small portions, keeping the temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.[2]
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is alkaline (pH 9-10).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel if necessary.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause 1: Incomplete Iminium Ion Formation.
-
Solution: Ensure all glassware is dry, as water can inhibit the formation of the imine/iminium ion.[4] Increase the initial reaction time of the ketone and amine before adding the reducing agent to allow the equilibrium to favor the intermediate.
-
-
Possible Cause 2: Ineffective Reduction.
-
Solution: The reducing agent may have degraded. Use a fresh batch of the reagent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
-
-
Possible Cause 3: Side Reactions.
-
Solution: A primary side reaction is the reduction of the starting ketone (phenyl-2-propanone) to its corresponding alcohol (1-phenyl-2-propanol).[4] To minimize this, use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the iminium ion over the ketone.[1] Maintaining a low reaction temperature during the addition of a less selective reducing agent like NaBH₄ can also help.
-
Problem: Significant Impurities Detected in the Final Product
-
Possible Impurity 1: Unreacted Phenyl-2-propanone.
-
Solution: This indicates an incomplete reaction. Ensure at least a slight molar excess of the amine and reducing agent are used. Increase the reaction time to drive the reaction to completion.
-
-
Possible Impurity 2: 1-phenyl-2-propanol.
-
Possible Impurity 3: N-methyl-1-phenylpropan-2-amine (Debenzylated Product).
-
Solution: This impurity is primarily a concern when using catalytic hydrogenation (e.g., Pd/C, Raney Ni).[1] The N-benzyl group can be cleaved under harsh hydrogenation conditions. To avoid this, use milder conditions (e.g., lower pressure, lower temperature) or switch to a chemical reducing agent like a borohydride.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. This compound | 101-47-3 | Benchchem [benchchem.com]
- 2. Dextroamphetamine synthesis from P2P by (S)-(−)-α-Methylbenzylamine | Open Source Chemistry [bbgate.com]
- 3. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 4. Reductive Amination Review [designer-drug.com]
- 5. rsc.org [rsc.org]
- 6. 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1 | Benchchem [benchchem.com]
Degradation pathways of N-benzyl-N-methyl-1-phenylpropan-2-amine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of N-benzyl-N-methyl-1-phenylpropan-2-amine (also known as benzphetamine) under various experimental conditions. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic degradation pathways of this compound?
A1: The metabolism of this compound primarily occurs in the liver and involves two main pathways:
-
N-Dealkylation: This is a major metabolic route where the N-benzyl and N-methyl groups are cleaved. N-debenzylation results in the formation of methamphetamine, which can be further N-demethylated to amphetamine. Direct N-demethylation of the parent compound can also occur, leading to N-benzyl-1-phenylpropan-2-amine.
-
Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring of the parent molecule or its metabolites, primarily at the para-position. This results in the formation of hydroxylated metabolites such as p-hydroxybenzphetamine, p-hydroxymethamphetamine, and p-hydroxyamphetamine.[1]
These metabolites are often conjugated with glucuronic acid or sulfate before excretion.[1]
Figure 1: Metabolic Degradation Pathways.
Q2: What are the expected degradation products under forced degradation conditions?
A2: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and data from related amphetamine compounds, the following degradation patterns can be anticipated:
-
Acid Hydrolysis: The molecule is expected to be relatively stable under mild acidic conditions. However, under strong acidic conditions and heat, cleavage of the N-benzyl or N-methyl bond may occur over time.
-
Base Hydrolysis: Similar to acidic conditions, the molecule is expected to show some stability. Strong basic conditions and heat might lead to slow degradation, potentially through elimination reactions or cleavage of the N-alkyl groups.
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxide derivatives. Oxidative conditions can also promote the cleavage of the N-benzyl and N-methyl groups. Studies on methamphetamine suggest that oxidative stress can lead to the formation of various reactive oxygen species, which can further degrade the molecule.
-
Photodegradation: Exposure to UV or sunlight may lead to degradation. For amphetamines, photodegradation can result in a decrease in the parent compound concentration.[2][3] The N-benzyl group may also be susceptible to photolytic cleavage.
-
Thermal Degradation: At elevated temperatures, this compound is expected to undergo N-dealkylation. Studies on methamphetamine have shown that thermal degradation can lead to the formation of amphetamine and dimethylamphetamine through demethylation and methylation reactions, respectively.[4][5] At higher temperatures, further fragmentation can occur, leading to compounds like allylbenzene and methylstyrene.[4]
Figure 2: Potential Forced Degradation Pathways.
Q3: Is there any quantitative data available on the degradation of this compound?
A3: Quantitative forced degradation data specifically for this compound is limited in publicly available literature. However, studies on related amphetamines provide some insights. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6][7]
Table 1: Photodegradation of Amphetamine and Methamphetamine in Solution
| Compound | Solvent | Irradiation Time | % Degradation | Reference |
| Amphetamine | Water | 3 hours | ~1% | [8] |
| Amphetamine | Methanol | 3 hours | ~15% | [8] |
| Methamphetamine | Water | 3 hours | ~4% | [8] |
| Methamphetamine | Methanol | 3 hours | ~15% | [8] |
Note: This data is for related compounds and should be used for estimation purposes only.
Experimental Protocols
Q4: How do I perform a forced degradation study on this compound?
A4: A general workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples.
Figure 3: Experimental Workflow.
A detailed protocol for each stress condition is provided below. The concentration of the drug substance and the duration of exposure should be optimized to achieve the target degradation of 5-20%.[6][7]
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration.
-
At various time points, withdraw samples, cool, and neutralize with a suitable base (e.g., sodium hydroxide).
-
Dilute the samples to an appropriate concentration for analysis.
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use a base (e.g., 0.1 M to 1 M sodium hydroxide) instead of acid.
-
Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.
Oxidative Degradation:
-
Prepare a solution of the drug substance.
-
Add a solution of an oxidizing agent, such as 3-30% hydrogen peroxide.
-
Keep the mixture at room temperature or slightly elevated temperature for a specified duration.
-
Withdraw samples at different time points and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Dilute for analysis.
Photodegradation:
-
Prepare a solution of the drug substance and place it in a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
Thermal Degradation:
-
Place the solid drug substance or a solution in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 60-80°C).
-
Analyze samples at various time points.
Troubleshooting Guides
Q5: I am having issues with the HPLC analysis of my degradation samples. What are some common problems and solutions?
A5: Here are some common HPLC troubleshooting tips for the analysis of amphetamine-like compounds:
Table 2: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column contamination.- Inappropriate mobile phase pH. | - Use a highly inert, end-capped column.- Lower the mobile phase pH to keep the amine protonated.- Use a mobile phase additive like triethylamine to block active sites.- Flush the column with a strong solvent. |
| Poor Resolution | - Inadequate separation of degradation products from the parent peak.- Co-elution of isomers. | - Optimize the mobile phase composition (e.g., change the organic modifier or gradient).- Adjust the mobile phase pH.- Try a different column chemistry (e.g., phenyl-hexyl).- For enantiomeric separation, a chiral column is necessary. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Check the pump for leaks and ensure proper check valve function. |
| Loss of Signal/Sensitivity | - Sample degradation in the autosampler.- Adsorption of the analyte to vials or tubing.- Ion suppression in LC-MS. | - Keep the autosampler tray cool.- Use silanized vials.- Optimize the sample cleanup procedure to remove matrix components.- Adjust chromatography to separate the analyte from interfering compounds. |
Q6: I am observing ion suppression in my LC-MS analysis. How can I mitigate this?
A6: Ion suppression is a common issue in LC-MS, especially with complex matrices from degradation studies. Here are some strategies to address it:
-
Improve Chromatographic Separation: Ensure that the analyte of interest is chromatographically separated from co-eluting matrix components that may cause suppression. Modifying the gradient or using a different column can help.
-
Optimize Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Change Ionization Source or Parameters: Optimizing the ESI source parameters (e.g., temperature, gas flow) or trying a different ionization technique like APCI might reduce suppression.
Q7: My GC-MS analysis of amphetamine-type compounds is showing poor peak shape. What could be the cause?
A7: Poor peak shape in GC-MS for amphetamines is often due to their basic and polar nature.
-
Active Sites in the System: Amphetamines can interact with active sites (silanols) in the injector liner, column, or transfer line, leading to peak tailing. Using an inert liner and a highly inert column is crucial.
-
Derivatization: Derivatization of the amine group (e.g., with trifluoroacetic anhydride, TFAA) can improve peak shape and volatility. However, derivatizing reagents can be harsh on the column.
-
Injector Temperature: An injector temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation of the analyte. Optimization is key.
-
Column Bleed: High column bleed can interfere with the analysis. Use a low-bleed column suitable for MS applications.
References
- 1. Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. longdom.org [longdom.org]
- 6. biomedres.us [biomedres.us]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of N-benzyl-N-methyl-1-phenylpropan-2-amine production
Technical Support Center: Production of N-benzyl-N-methyl-1-phenylpropan-2-amine
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the reductive amination of 1-phenyl-2-propanone (P2P) with N-benzylmethylamine.[1][2] This process typically involves two key steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final tertiary amine product.[1][3] Alternative methods, such as the N-benzylation of methamphetamine, are also possible but may depend on the availability of starting materials.[1]
Q2: My reductive amination reaction is showing low yield or poor conversion. What are the common causes and how can I troubleshoot this?
A2: Low yields in reductive amination are a frequent challenge. Several factors could be responsible:
-
Ineffective Reducing Agent: The activity of hydride reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can degrade with improper storage, especially from exposure to moisture.[4] Consider using a fresh batch of the reagent.
-
Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. An acidic catalyst, such as acetic acid, is often required.[4][5] However, excessively acidic conditions can neutralize the amine reactant. The pH should be carefully optimized, typically in the range of 5-6, to facilitate imine formation without inhibiting the amine's nucleophilicity.
-
Incomplete Imine/Enamine Formation: The initial condensation reaction to form the imine or enamine intermediate is an equilibrium process.[6] Removing the water formed during this step, for example by using a Dean-Stark trap or molecular sieves, can drive the equilibrium toward the intermediate, improving the overall yield.[6]
-
Insufficient Reaction Time or Temperature: Some reductive aminations can be slow, requiring extended reaction times (24-72 hours) to reach completion.[4][5] Gently heating the reaction (e.g., to 50°C) may also improve the rate, but this should be monitored to avoid side reactions.[4][7]
-
Side Reactions: The starting ketone (P2P) can be reduced to the corresponding alcohol (1-phenyl-2-propanol) by the reducing agent, a common side reaction that consumes reagents and lowers the yield.[8] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB, which are more selective for the iminium ion over the ketone, can mitigate this issue.[1][5]
Q3: I am observing significant impurities in my final product. What are the likely impurities and how can they be minimized?
A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. Based on analogous syntheses, common impurities may include:
-
Unreacted Starting Materials: Residual 1-phenyl-2-propanone (P2P) or N-benzylmethylamine.[1]
-
Alcohol Byproduct: 1-phenyl-2-propanol from the reduction of P2P.[8][9]
-
Over-alkylation or Under-alkylation Products: Depending on the route, impurities from incomplete benzylation or methylation may be present.
-
Dibenzylketone: This is a known impurity that can be present in the P2P starting material.[1][10]
-
α-Benzyl-N-methylphenethylamine (BNMPA): This has been identified as a potential impurity in related syntheses.[1][11][12]
To minimize impurities, ensure high-purity starting materials, optimize reaction conditions to favor the desired product, and implement a robust purification strategy, such as column chromatography or fractional distillation.
Troubleshooting Guide
This guide provides a logical workflow for addressing common issues during the scale-up of this compound production.
Caption: Troubleshooting flowchart for low product yield.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, readily available. | Can reduce the starting ketone; reactivity is pH-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Mild and selective for iminium ions over ketones.[1] | Highly toxic (releases HCN in strong acid); requires careful handling. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, and does not require strict pH control.[1] | More expensive; moisture-sensitive.[4] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd/C, PtO₂) | Methanol, Ethanol | "Green" reagent (H₂); high yields possible.[8] | Requires specialized pressure equipment; catalyst can be expensive; may cause debenzylation at high pressures/temperatures.[2] |
Table 2: Common Impurities and Identification
| Impurity Name | Potential Origin | Typical Analytical Method | Expected Observation |
| 1-phenyl-2-propanone (P2P) | Unreacted starting material | GC-MS, LC-MS | Mass peak corresponding to the molecular weight of P2P. |
| N-benzylmethylamine | Unreacted starting material | GC-MS, LC-MS | Mass peak corresponding to the molecular weight of N-benzylmethylamine. |
| 1-phenyl-2-propanol | Reduction of P2P starting material | GC-MS | Mass peak corresponding to the alcohol byproduct. |
| α-Benzyl-N-methylphenethylamine | Side reaction | GC-MS, NMR | Unique mass spectrum and NMR shifts distinct from the product.[11][13] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Reductive Amination using STAB
This protocol describes a general lab-scale procedure. Scale-up operations will require process safety analysis and engineering controls.
1. Reagents and Materials:
-
1-phenyl-2-propanone (P2P)
-
N-benzylmethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, nitrogen/argon inlet
2. Reaction Workflow Diagram:
Caption: General experimental workflow for synthesis.
3. Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-2-propanone (1.0 eq) and dichloroethane (DCE).
-
Add N-benzylmethylamine (1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) in portions over 30 minutes. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature overnight. Monitor progress using TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.
Reductive Amination Reaction Pathway
The diagram below illustrates the chemical transformation during the synthesis.
Caption: Key steps in the reductive amination synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination Review [designer-drug.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. | Semantic Scholar [semanticscholar.org]
- 12. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swgdrug.org [swgdrug.org]
Preventing byproduct formation in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the reductive amination of 1-phenyl-2-propanone (P2P) with N-benzylmethylamine.[1] This process typically involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
A2: Key parameters to control include:
-
Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion, but a large excess may complicate purification.
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial. Milder reagents like sodium cyanoborohydride are effective as they selectively reduce the iminium ion over the starting ketone.[2]
-
Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure must be carefully controlled to prevent over-reduction or undesirable side reactions.[1]
-
Catalyst Selection: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can significantly influence the reaction pathway and the formation of byproducts.[2][3][4]
Q3: Can the N-benzyl group be cleaved during the reaction?
A3: Yes, hydrogenolysis of the N-benzyl group is a potential side reaction, especially when using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen.[1] This cleavage results in the formation of N-methyl-1-phenylpropan-2-amine (methamphetamine) and toluene. Careful selection of the catalyst and reaction conditions is necessary to avoid this.
Q4: What are the expected major byproducts in this synthesis?
A4: The primary potential byproducts include:
-
1-phenyl-2-propanol: Formed by the direct reduction of the starting ketone, 1-phenyl-2-propanone.[3]
-
N-methyl-1-phenylpropan-2-amine: Resulting from the hydrogenolysis of the desired product.[1]
-
Unreacted starting materials: 1-phenyl-2-propanone and N-benzylmethylamine may remain if the reaction does not go to completion.
-
alpha-Benzyl-N-methylphenethylamine (BNMPA): This has been identified as a potential impurity in related syntheses.[5][6]
Troubleshooting Guide
Issue 1: Low yield of the desired product, with significant amounts of unreacted 1-phenyl-2-propanone detected.
-
Question: My reaction has a low conversion rate, and I'm recovering a lot of the starting ketone. What could be the cause?
-
Answer: This issue often points to inefficient reduction of the iminium intermediate or reduction of the ketone itself.
-
Ineffective Reducing Agent: Your reducing agent may be weak, or it may have degraded. For borohydride reagents, ensure they are fresh and have been stored under anhydrous conditions.
-
Catalyst Deactivation: If you are performing a catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure the reagents and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
Sub-optimal Reaction Conditions: The reaction temperature or pressure (for hydrogenation) may be too low. Consult literature for the optimal conditions for your specific catalyst and substrate.
-
Issue 2: The presence of a significant amount of 1-phenyl-2-propanol in the crude product mixture.
-
Question: I am observing a significant peak corresponding to 1-phenyl-2-propanol in my GC-MS analysis. How can I prevent this?
-
Answer: The formation of 1-phenyl-2-propanol is due to the direct reduction of the starting ketone.
-
Choice of Reducing Agent: Using a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaBH(OAc)3], can minimize the reduction of the ketone.[2]
-
One-Pot vs. Two-Step Procedure: Consider a two-step procedure where the imine is formed first, and water is removed (e.g., using a Dean-Stark apparatus) before the addition of the reducing agent.[4] This can improve selectivity.
-
Issue 3: Detection of N-methyl-1-phenylpropan-2-amine in the final product.
-
Question: My final product is contaminated with N-methyl-1-phenylpropan-2-amine. What is causing this de-benzylation?
-
Answer: This is a result of hydrogenolysis of the N-benzyl group.
-
Catalyst Choice: Palladium on carbon (Pd/C) is known to be effective for hydrogenolysis.[2] If this is a significant issue, consider using a different catalyst, such as Platinum on carbon (Pt/C) or Raney Nickel, which may be less prone to causing de-benzylation under controlled conditions.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to reduce the extent of hydrogenolysis.
-
Data on Synthesis Parameters
The following table summarizes yields for similar amine syntheses reported in the literature, which can serve as a reference for expected outcomes under various conditions.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Yield | Reference |
| N-(α-phenethyl)phenylisopropylamine derivatives | Phenylacetones and α-methylbenzylamine | Raney Nickel / H₂ | Benzene | ~60% | [4] |
| 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 1-(2-aminophenyl)ethan-1-one and benzylmethylamine | Pd(PPh₃)₂Cl₂ + CuI | THF | 76% | [7] |
| Phenylisopropylamine (Amphetamine) | Phenylacetone and ethanolic ammonia | Raney Nickel / H₂ | Ethanol | 85% | [3] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-2-propanone (1 equivalent) and N-benzylmethylamine (1.1 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
-
Reaction Setup: To a Parr hydrogenation vessel, add 1-phenyl-2-propanone (1 equivalent), N-benzylmethylamine (1.1 equivalents), and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5-10% by weight of a catalyst, for example, 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and shake or stir at room temperature or slightly elevated temperature until hydrogen uptake ceases.[1]
-
Work-up: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound | 101-47-3 | Benchchem [benchchem.com]
- 3. Reductive Amination Review [designer-drug.com]
- 4. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 5. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. | Semantic Scholar [semanticscholar.org]
- 7. 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1 | Benchchem [benchchem.com]
Enhancing the efficiency of catalytic hydrogenation in N-benzyl-N-methyl-1-phenylpropan-2-amine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine and related compounds. The focus is on enhancing the efficiency of catalytic hydrogenation, a critical step often employed for the reductive amination of precursors or the debenzylation of intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the role of catalytic hydrogenation in the synthesis of this compound?
Catalytic hydrogenation is a versatile method used in several stages of this synthesis. The two primary applications are:
-
Reductive Amination: This involves reacting a ketone (e.g., 1-phenylpropan-2-one) with an amine (e.g., N-methylbenzylamine) in the presence of a catalyst and a hydrogen source to form the target molecule. The catalyst facilitates the reduction of the imine intermediate formed in situ.
-
N-Debenzylation: In multi-step syntheses, the N-benzyl group is often used as a protecting group. Catalytic hydrogenation is the standard method for cleaving the N-benzyl bond to yield the deprotected amine, a process also known as hydrogenolysis.[1][2] Enhancing the efficiency of this deprotection step is a common challenge.
Q2: What are the most common catalysts for this type of reaction?
Palladium-based catalysts are the most frequently used. Common choices include:
-
Palladium on Carbon (Pd/C): The workhorse for many hydrogenations, including debenzylation.[3][4]
-
Pearlman's Catalyst (Pd(OH)₂/C): Often more effective and active than Pd/C, especially for removing N-benzyl groups, and can be selective in the presence of other reducible groups like benzyl ethers.[4][5]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Can be used for hydrogenating alkenes or when palladium catalysts are ineffective, though they can sometimes be less chemoselective.[6][7]
-
Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures.[8]
Q3: What are typical reaction conditions?
Conditions can vary widely based on the substrate and catalyst, but a general starting point is:
-
Hydrogen Source: Hydrogen gas (H₂), often supplied via a balloon for atmospheric pressure reactions or a pressurized vessel (e.g., Parr shaker) for higher pressures.[4][6] Transfer hydrogenation agents like ammonium formate or formic acid can also be used as an alternative to H₂ gas.[2][9]
-
Solvent: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are standard.[4] Other solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or acetic acid (AcOH) can also be employed, sometimes in mixtures to improve solubility.[4]
-
Temperature: Typically ranges from room temperature to moderate heating (e.g., 25-80°C).[10]
-
Pressure: From atmospheric pressure (H₂ balloon) to higher pressures (1-30 atm or more) in a specialized reactor. Higher pressure often accelerates slow reactions.[6][10]
Troubleshooting Guide
Q4: My hydrogenation reaction is very slow or has stalled completely. What should I do?
A stalled reaction is the most common issue in catalytic hydrogenation.[10] The cause is often related to the catalyst, substrate, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Old/Poor Quality Catalyst: The catalyst may have lost activity due to prolonged storage or exposure to air. Try using a fresh bottle of catalyst.[4]
-
Insufficient Agitation: The reaction is often mass-transfer limited. Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.[4][10]
-
Inadequate Catalyst Loading: A typical starting point is 10% (w/w) of catalyst relative to the substrate. If the reaction is slow, consider increasing the catalyst loading.[4]
-
-
Catalyst Poisoning:
-
Substrate Impurities: The starting material may contain catalyst poisons. Sulfur compounds (thiols, thioethers), halides, or strong coordinating ligands can irreversibly deactivate the catalyst.[4][6] Purify the starting material by chromatography, distillation, or recrystallization.
-
Product Inhibition: Amines, both as substrates and products, can coordinate to the palladium surface, inhibiting its activity.[1][11] Adding a stoichiometric amount of a mild acid (like acetic acid or HCl) can protonate the amine, preventing it from binding to the catalyst and poisoning it.[4][11]
-
-
Reaction Conditions:
-
Low Hydrogen Pressure/Concentration: For difficult reductions, atmospheric pressure may be insufficient. Switch to a high-pressure reactor (e.g., Parr apparatus) to increase hydrogen availability.[4][6]
-
Low Temperature: Gently heating the reaction can often increase the rate, although this may also increase side reactions.[4]
-
The following flowchart provides a logical workflow for troubleshooting a stalled hydrogenation reaction.
Caption: Troubleshooting flowchart for a slow or stalled catalytic hydrogenation.
Q5: The reaction worked, but my yield is low. What are the potential reasons?
Low yield can be due to an incomplete reaction, product degradation, or difficult isolation.
Possible Causes & Solutions:
-
Incomplete Conversion: This is the most common cause. Refer to the troubleshooting guide above (Q4) to drive the reaction to completion. Monitor the reaction by TLC or GC/MS to confirm the disappearance of the starting material.
-
Side Reactions:
-
Hydrogenolysis of other functional groups: In complex molecules, other groups might be reduced. Using a more selective catalyst like Pearlman's catalyst can sometimes prevent unwanted side reactions.[5]
-
Ring Saturation: Aggressive conditions (high pressure/temperature, Pt catalyst) can lead to the reduction of the phenyl ring to a cyclohexyl ring.[12] Use milder conditions or a more selective catalyst (Pd/C).
-
-
Product Adsorption to Catalyst: The product can adsorb strongly to the carbon support. After filtering the catalyst, wash it thoroughly with a polar solvent (like methanol) to recover adsorbed product. In some cases, adding a small amount of acid to the wash solvent can help displace the amine product.
-
Mechanical Loss: Ensure the catalyst is fully removed during filtration. Using a pad of Celite can help prevent fine catalyst particles from passing through the filter paper.[3]
Q6: I see multiple spots on my TLC plate. What are the likely side products?
For the N-debenzylation of this compound, potential side products include:
-
Toluene: Formed from the cleaved benzyl group.[13]
-
Starting Material: Unreacted this compound.
-
Ring-Saturated Product: N-benzyl-N-methyl-1-(cyclohexyl)propan-2-amine, if conditions are too harsh.
For reductive amination of 1-phenylpropan-2-one with N-methylbenzylamine, potential side products include:
-
Alcohol: Reduction of the starting ketone to 1-phenylpropan-2-ol.
-
Secondary Amine from Self-Coupling: Formation of dibenzylamine if the imine intermediate reacts with another amine.[13]
To minimize these, optimize reaction time, temperature, and catalyst choice.
Data Presentation
The choice of catalyst and reaction conditions significantly impacts reaction efficiency. The tables below summarize typical performance characteristics based on literature data for related transformations.
Table 1: Comparison of Catalysts for N-Debenzylation
| Catalyst | Typical Loading (w/w) | Activity | Selectivity | Notes |
| 10% Pd/C | 5-10% | Good | Good | Standard choice; may be poisoned by amines.[4] |
| 20% Pd(OH)₂/C | 5-10% | Very High | Excellent | More active than Pd/C; less prone to poisoning and can be selective.[4][5] |
| 5% Pt/C | 5-10% | High | Moderate | More powerful; risk of over-reduction (e.g., ring saturation).[7] |
| Raney Ni | 10-20% | Moderate | Good | Requires higher T/P; cost-effective.[8] |
Table 2: Effect of Reaction Parameters on N-Debenzylation Efficiency
| Parameter | Condition | Effect on Rate | Effect on Selectivity | Recommendation |
| Pressure | Atmospheric (Balloon) | Slower | High | Start here for simple substrates. |
| High (10-30 bar) | Faster | May Decrease | Use for stalled or difficult reactions.[6] | |
| Temperature | Room Temp (25°C) | Slower | High | Preferred for selectivity. |
| Elevated (50-80°C) | Faster | May Decrease | Use cautiously to accelerate slow reactions.[10] | |
| Solvent | MeOH, EtOH | Fast | Good | Excellent general-purpose solvents.[4] |
| Acetic Acid | Very Fast | Good | Protonates amine, preventing catalyst poisoning.[4] | |
| EtOAc, THF | Moderate | Good | Use if substrate solubility is an issue in alcohols.[4] |
Experimental Protocols
Caution: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Handle with care in an inert atmosphere when possible and never allow the catalyst to dry on filter paper.[3]
Protocol 1: General Procedure for N-Debenzylation using Pd/C and H₂ Balloon
This protocol describes the debenzylation of this compound to N-methyl-1-phenylpropan-2-amine.
Caption: General workflow for a catalytic hydrogenation experiment.
-
Preparation: To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (10% by weight, e.g., 25 mg for ~250 mg substrate).
-
Hydrogenation: The flask is sealed with a septum. The atmosphere is replaced with hydrogen by evacuating the flask with a vacuum pump and backfilling with hydrogen from a balloon. This cycle is repeated three times. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon). The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with additional methanol (2 x 10 mL) to recover any adsorbed product.
-
Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenation for N-Debenzylation using Ammonium Formate
This method avoids the use of flammable hydrogen gas.[2]
-
Preparation: To a stirred suspension of this compound (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in methanol (15 mL), add anhydrous ammonium formate (5.0 mmol) in one portion under a nitrogen atmosphere.
-
Reaction: The reaction mixture is stirred at reflux temperature.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup and Isolation: After completion, the mixture is cooled to room temperature and filtered through a Celite pad. The filtrate is concentrated under reduced pressure to afford the desired amine.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the pharmacological effects of N-benzyl-N-methyl-1-phenylpropan-2-amine and methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as Benzphetamine or α-benzyl-N-methylphenethylamine (BNMPA), and the widely studied psychostimulant, methamphetamine. While both are derivatives of phenethylamine, structural differences lead to distinct pharmacological profiles. This document synthesizes available experimental data on their mechanisms of action, effects on neurotransmitter systems, and behavioral outcomes.
Structural and Mechanistic Overview
This compound (BNMPA) is structurally similar to methamphetamine, with the key difference being the substitution of a benzyl group on the nitrogen atom. This addition significantly alters its interaction with monoamine transporters. BNMPA has been identified as an impurity in the illicit synthesis of methamphetamine.[1][2]
Methamphetamine's primary mechanism of action involves the robust release of dopamine, norepinephrine, and serotonin from nerve terminals.[3] It achieves this by entering the presynaptic neuron via monoamine transporters, disrupting vesicular storage of neurotransmitters through interaction with the vesicular monoamine transporter 2 (VMAT2), and reversing the direction of the plasma membrane transporters, leading to a massive efflux of neurotransmitters into the synapse.[4][5][6] This surge in dopamine in the brain's reward pathways is responsible for its intense euphoric effects.[7][8]
In contrast, BNMPA demonstrates a markedly different and less potent pharmacological profile.
Pharmacodynamics: Interaction with Monoamine Transporters
The primary targets for both compounds are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. However, their affinities and efficacies at these sites vary significantly.
Comparative in vitro data reveals BNMPA's weaker activity at the dopamine transporter compared to methamphetamine.
| Compound | Transporter/Receptor | Assay | Value | Reference |
| BNMPA | Dopamine Transporter (DAT) | [3H]CFT Displacement | Ki: 6.05 µM | [9] |
| Dopamine Transporter (DAT) | [3H]Dopamine Uptake Inhibition | IC50: 5.1 µM | [9] | |
| Serotonin Transporter (SERT) | [3H]Paroxetine Displacement | Ki: 14.5 µM | [9] | |
| α1-Adrenergic Receptor | [3H]Prazosin Displacement | Ki: 11.7 µM | [9] | |
| NMDA Receptor (NR1/2A) | Inhibition of NMDA-stimulated currents | IC50: 24.6 µM | [9] | |
| Methamphetamine | Dopamine Transporter (DAT) | [3H]WIN 35,428 Binding | Ki: 1.02 µM | |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine Binding | Ki: 0.94 µM | ||
| Serotonin Transporter (SERT) | [3H]Paroxetine Binding | Ki: 11.4 µM |
Note: Methamphetamine data is compiled from various well-established pharmacological studies. Direct comparative studies with BNMPA under identical conditions are limited.
While BNMPA does inhibit dopamine uptake, it is a much less potent dopamine releaser. Studies show that BNMPA only slightly enhances the basal efflux of dopamine at high concentrations (≥100 µM) and has no effect on norepinephrine efflux.[9] This is a critical distinction from methamphetamine, which is a potent releasing agent for both dopamine and norepinephrine.[3]
Signaling Pathways and Experimental Workflows
The interaction of these compounds with the dopaminergic system can be visualized through their distinct mechanisms.
Caption: Comparative mechanisms of Methamphetamine and BNMPA at the dopamine transporter.
The above diagram illustrates that while both drugs interact with DAT, methamphetamine actively promotes dopamine release through multiple intracellular actions, whereas BNMPA primarily acts as a weak reuptake inhibitor at the plasma membrane.
Experimental Protocol: In Vitro [3H]Dopamine Uptake Inhibition Assay
This protocol outlines a typical method to determine the IC50 value for dopamine uptake inhibition.
Caption: Workflow for a [3H]Dopamine uptake inhibition assay.
Behavioral Pharmacology
The profound differences in neurochemical effects translate to distinct behavioral profiles.
-
Methamphetamine: Induces significant psychomotor stimulation, characterized by increased locomotor activity, stereotypy (repetitive, purposeless behaviors), and powerful reinforcing effects, leading to high abuse potential.[10]
-
BNMPA: In stark contrast, studies in mice have shown that BNMPA, at doses ranging from 1 mg/kg to 50 mg/kg, fails to significantly alter spontaneous locomotor activity.[10] Furthermore, it does not affect the increased locomotor activity induced by methamphetamine, suggesting the two compounds produce their effects through different mechanisms.[10] At high doses (>30 mg/kg), BNMPA can produce some behavioral disturbances like stereotopy and convulsions at pre-terminal doses (50 mg/kg).[10]
These findings indicate that BNMPA lacks the characteristic stimulant effects of methamphetamine and does not appear to potentiate them.
Neurotoxicity
Chronic, high-dose methamphetamine use is associated with long-term damage to dopamine and serotonin neurons.[11][12] This neurotoxicity is linked to oxidative stress, excitotoxicity, and inflammation.[12][13]
The neurotoxic potential of BNMPA has not been extensively studied in the same way as methamphetamine. However, its distinct mechanism of action—lacking the massive neurotransmitter efflux and subsequent oxidative stress—suggests a lower potential for the kind of neurotoxicity seen with methamphetamine. It is noteworthy that other N-substituted amphetamine analogs, such as N,N-dimethylamphetamine, have been shown to have significantly less neurotoxic activity than methamphetamine, even at behaviorally equivalent doses.[11][14] This suggests that substitutions on the nitrogen atom can dissociate the behavioral effects from the neurotoxic effects.[11][14]
Conclusion
While this compound (BNMPA) shares a core phenethylamine structure with methamphetamine, the addition of an N-benzyl group drastically alters its pharmacological profile.
-
Mechanism: Methamphetamine is a potent substrate and reversing agent for monoamine transporters, leading to massive dopamine, norepinephrine, and serotonin release.[3][4] BNMPA is primarily a weak dopamine reuptake inhibitor with minimal releasing activity.[9]
-
Behavioral Effects: Methamphetamine is a powerful psychostimulant.[10] BNMPA does not produce significant stimulant effects on its own and does not alter methamphetamine-induced hyperactivity.[10]
-
Other Targets: BNMPA also interacts with serotonin transporters, α1-adrenergic receptors, and NMDA receptors, indicating a more complex, multi-target profile, although with relatively low affinity.[9]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. [PDF] The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacologic mechanisms of crystal meth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does meth work? | Counselling Online [counsellingonline.org.au]
- 8. Methamphetamine and Dopamine | Drug Policy Facts [drugpolicyfacts.org]
- 9. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dl-3-n-Butylphthalide attenuation of methamphetamine-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Analytical Quantification of N-benzyl-N-methyl-1-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of N-benzyl-N-methyl-1-phenylpropan-2-amine, commonly known as benzphetamine. The following sections present a comprehensive overview of various techniques, their experimental protocols, and performance data to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a sympathomimetic amine with applications in pharmaceuticals.[1] Accurate and precise quantification of this compound in various matrices, particularly biological samples, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Several analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent. Chiral separation methods are also critical due to the enantiomeric nature of the compound.[2][3]
Methodology Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the key performance parameters of different validated methods for benzphetamine quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that offers high sensitivity and selectivity, making it well-suited for the analysis of drugs in complex biological matrices like plasma and urine.[4][5][6]
Table 1: Performance Comparison of LC-MS/MS Methods
| Parameter | Method 1: Human Plasma[4] | Method 2: Rat Urine[5] | Method 3: General Screen[6] |
| Instrumentation | HPLC-MS/MS | LC-ESI-MS | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction | Online Turbulent Flow Chromatography |
| Linearity Range | 0.050 - 100 ng/mL | Not explicitly stated | 25 - 200 ng/mL |
| Limit of Quantification (LOQ) | 0.050 ng/mL | 700 pg/mL (for Benzphetamine) | < 25 ng/mL |
| Intra-day Precision (%CV) | 1.85 - 7.83% | Not explicitly stated | < 15% |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | < 15% |
| Accuracy (%Bias) | 5.00 - 13.50% | Not explicitly stated | ± 15% |
This method demonstrates a robust protocol for quantifying benzphetamine in human plasma.
-
Sample Preparation:
-
Take a 300 µL aliquot of human plasma.
-
Basify the sample.
-
Perform a liquid-liquid extraction using an organic solvent. Methamphetamine-D5 is used as an internal standard.
-
Acidify the organic phase and evaporate it to dryness.
-
Reconstitute the residue in a buffered aqueous/organic mobile phase.
-
-
Chromatography:
-
Inject the sample onto a C8 column.
-
Elute under isocratic mobile phase conditions.
-
-
Mass Spectrometry:
-
Utilize an ion spray source in positive ion mode.
-
Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Caption: Workflow for LC-MS/MS analysis of benzphetamine in human plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable technique for the analysis of volatile and thermally stable compounds like amphetamines. Derivatization is often employed to improve chromatographic properties.[7][8][9]
Table 2: Performance Comparison of GC-MS Methods
| Parameter | Method 1: Urine (General)[9] | Method 2: Hair[8] |
| Instrumentation | GC-MS | GC-MS |
| Sample Preparation | Liquid-Liquid Extraction & Derivatization (HFBA) | Liquid-Liquid Extraction & Derivatization (HFBA) |
| Linearity Range | 25 - 500 ng/mL | 2.0 - 40 ng/mg |
| Limit of Detection (LOD) | 2.5 ng/mL | 0.05 ng/mg |
| Limit of Quantification (LOQ) | 25 ng/mL | 0.1 ng/mg |
| Intra-day Precision (%CV) | 13 - 20% (at LOQ) | 0.76 - 4.79% |
| Inter-day Precision (%CV) | 9 - 28% (at LOQ) | 0.55 - 7.73% |
| Recovery | Not explicitly stated | 77.5 - 86.9% |
This protocol is designed for the detection of benzphetamine and its metabolites in urine.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the urine sample.
-
Derivatize the extracted analytes with heptafluorobutyric anhydride (HFBA).
-
-
Chromatography:
-
Inject the derivatized sample into the GC-MS.
-
Use a capillary column (e.g., HP-5 MS) for separation.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Caption: Workflow for GC-MS analysis of benzphetamine in urine.
Chiral Separation Methods
Since benzphetamine has a chiral center, distinguishing between its enantiomers is often necessary, as they can exhibit different pharmacological activities.[3] Chiral chromatography is the primary technique for this purpose.
Table 3: Performance of a Chiral LC Method for Enantiomeric Purity [2]
| Parameter | Chiral LC Method for D-benzphetamine |
| Instrumentation | HPLC with UV detector |
| Column | Chiralpak AD-H (250 mm × 4.6 mm) |
| Mobile Phase | Methanol and diethyl amine (100:0.2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Resolution between enantiomers | > 3.0 |
| Linearity (Correlation Coefficient) | > 0.9994 (for L-benzphetamine) |
| Limit of Detection (LOD) | 0.012 µg/mL (for L-enantiomer) |
| Limit of Quantification (LOQ) | 0.035 µg/mL (for L-enantiomer) |
| Recovery | 95.5 - 103.2% |
This method is designed to determine the enantiomeric purity of D-benzphetamine.
-
Sample Preparation:
-
Dissolve the D-benzphetamine drug substance in the mobile phase.
-
-
Chromatography:
-
Inject the sample onto a Chiralpak AD-H column.
-
Elute with a mobile phase of methanol and diethyl amine (100:0.2 v/v) at a flow rate of 1.0 mL/min at 25 °C.
-
-
Detection:
-
Monitor the eluent at 220 nm using a UV detector.
-
Caption: Principle of chiral separation of benzphetamine enantiomers.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and is ideal for complex biological matrices where low detection limits are necessary.[4]
-
GC-MS provides a robust and reliable alternative, particularly when high-throughput screening is required, although it may necessitate derivatization.[9]
-
Chiral separation methods , typically employing HPLC with a chiral stationary phase, are essential when the differential effects of the enantiomers are under investigation.[2]
The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for benzphetamine quantification.
References
- 1. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms [basinc.com]
- 5. Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Central Nervous System Effects of Benzylmethamphetamine and Other Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of Benzylmethamphetamine (BNMPA) against other well-characterized stimulants, namely amphetamine and methamphetamine. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Introduction
Benzylmethamphetamine (α-benzyl-N-methylphenethylamine) is recognized as an impurity in the illicit synthesis of methamphetamine. Understanding its pharmacological and toxicological profile is crucial for both forensic and clinical research. This guide offers a comparative analysis of BNMPA's effects on key CNS parameters, including interactions with monoamine transporters, neurotransmitter release, and locomotor activity, benchmarked against the widely studied stimulants amphetamine and methamphetamine.
Interaction with Monoamine Transporters
The primary mechanism of action for many psychostimulants involves their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The binding affinity of a compound for these transporters is a key determinant of its neurochemical and behavioral effects.
Data Presentation: Monoamine Transporter Binding Affinities (Ki, µM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Benzylmethamphetamine (BNMPA) | 6.05 ± 0.15[1] | 14.5[1] | 11.7 (α1-adrenergic receptor)¹[1] |
| Amphetamine | ~0.6[2][3] | 20 - 40[2][3] | ~0.1[2][3] |
| Methamphetamine | ~0.5[2] | 10 - 40[2] | ~0.1[2] |
¹Data for NET binding of BNMPA was not available. The presented value is the binding affinity (Ki) for the α1-adrenergic receptor, as determined by displacement of [³H]prazosin, providing an indication of its interaction with the noradrenergic system.[1]
From this data, it is evident that amphetamine and methamphetamine exhibit a significantly higher affinity for all three monoamine transporters compared to Benzylmethamphetamine. Amphetamine and methamphetamine are most potent at NET, followed by DAT, and are considerably less potent at SERT.[2][3] In contrast, BNMPA displays micromolar affinity for both DAT and SERT, suggesting a much weaker interaction with these transporters.
Neurotransmitter Release
The ability of stimulants to induce the release of dopamine and serotonin is a critical factor in their psychoactive and reinforcing effects. This is often quantified by the EC50 value, which represents the concentration of the drug that elicits 50% of the maximal neurotransmitter release.
Data Presentation: Potency for Monoamine Release (EC50, nM)
| Compound | Dopamine (DA) Release | Serotonin (5-HT) Release |
| Benzylmethamphetamine (BNMPA) | >100,000 (Slight enhancement at ≥100µM)[1] | No data available |
| (+)-Amphetamine | 8.0 ± 0.4[4] | 1756 ± 94[4] |
| Methamphetamine | ~200 (in DAT-expressing COS-7 cells)[5] | No direct comparative EC50 found |
Note: The EC50 value for methamphetamine dopamine release is from a different experimental system than that for amphetamine, which may affect direct comparison.
The available data indicates that Benzylmethamphetamine is a very weak dopamine releaser, only showing a slight effect at very high concentrations.[1] In stark contrast, amphetamine is a potent dopamine releaser with an EC50 value in the low nanomolar range.[4] Methamphetamine is also a potent dopamine releaser, reportedly more potent than amphetamine in some experimental systems.[5][6]
Effects on Locomotor Activity
Stimulants are known to increase spontaneous locomotor activity in animal models, an effect primarily mediated by the enhancement of dopaminergic neurotransmission in the nucleus accumbens and striatum.
Data Presentation: Locomotor Activity in Rodents
| Compound | Effect on Spontaneous Locomotor Activity |
| Benzylmethamphetamine (BNMPA) | No significant alteration from control levels.[7] |
| Methamphetamine | Significant increase in spontaneous activity.[7] |
Experimental studies in mice have shown that doses of BNMPA ranging from 1 mg/kg to 50 mg/kg failed to significantly alter locomotor activity compared to control animals.[7] Conversely, methamphetamine at a dose of 5 mg/kg significantly increased spontaneous activity.[7] Furthermore, co-administration of BNMPA with methamphetamine did not alter the locomotor-stimulating effects of methamphetamine, suggesting that BNMPA does not interact with the mechanisms underlying methamphetamine-induced hyperactivity.[7]
Neurotoxicity
A significant concern with the use of certain stimulants, particularly methamphetamine, is their potential to cause long-term damage to monoaminergic nerve terminals. This neurotoxicity is thought to be mediated by factors such as oxidative stress, excitotoxicity, and neuroinflammation.[8][9][10]
To date, there is a lack of published studies specifically investigating the neurotoxic potential of Benzylmethamphetamine. The significantly lower potency of BNMPA in interacting with monoamine transporters and inducing neurotransmitter release compared to methamphetamine might suggest a lower potential for neurotoxicity. However, without direct experimental evidence, this remains speculative. Chronic abuse of methamphetamine is associated with damage to both dopaminergic and serotonergic systems.[11][12]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.
-
Assay: Competition binding assays are performed in a 96-well plate format.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [¹²⁵I]RTI-55 for SERT and NET) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Benzylmethamphetamine, amphetamine, methamphetamine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
Objective: To determine the potency (EC50) of a test compound to induce the release of dopamine or serotonin from brain synaptosomes or transfected cells.
Methodology:
-
Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rats, or cells stably co-expressing the respective monoamine transporter and vesicular monoamine transporter 2 (VMAT2) are used.
-
Loading: The preparations are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Incubation: The loaded preparations are then incubated with increasing concentrations of the test compound.
-
Sampling: The amount of radiolabeled neurotransmitter released into the supernatant is measured at specific time points.
-
Quantification: Radioactivity in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of total incorporated radioactivity released versus the log concentration of the test compound. The EC50 value is determined from the resulting concentration-response curve using non-linear regression.
Locomotor Activity Measurement
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
Methodology:
-
Apparatus: An open-field arena equipped with a video tracking system is used.
-
Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least one hour before the experiment.
-
Administration: Animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, the animals are placed in the center of the open-field arena.
-
Data Collection: Locomotor activity, including distance traveled, is recorded by the video tracking system for a defined period (e.g., 60 minutes).
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Amphetamine-Type Stimulants
Caption: Mechanism of action for amphetamine-type stimulants.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Pharmacological Effects
Caption: Relationship between molecular and behavioral effects of stimulants.
Conclusion
The comparative analysis reveals that Benzylmethamphetamine possesses a significantly different and substantially weaker CNS stimulant profile compared to amphetamine and methamphetamine. Its low affinity for monoamine transporters and weak ability to induce dopamine release are consistent with the lack of stimulant effects on locomotor activity. While direct data on the neurotoxicity of BNMPA is absent, its reduced pharmacological activity at key targets for amphetamine-induced neurotoxicity suggests a potentially lower risk profile. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical differences in the central nervous system effects of these compounds. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of Benzylmethamphetamine.
References
- 1. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobiology and Clinical Manifestations of Methamphetamine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular, Behavioral, and Physiological Consequences of Methamphetamine Neurotoxicity: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing N-benzyl-N-methyl-1-phenylpropan-2-amine from its Isomers using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds and their isomers is a critical aspect of research and development in the pharmaceutical and forensic sciences. N-benzyl-N-methyl-1-phenylpropan-2-amine, a substituted phenethylamine, shares its molecular formula with a variety of structural isomers. Distinguishing between these isomers is essential for drug efficacy, safety, and regulatory compliance. Mass spectrometry serves as a powerful analytical tool for this purpose by elucidating the unique fragmentation patterns of each isomeric structure. This guide provides a comparative analysis of the mass spectral data of this compound and its key isomers, supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates the utility of mass spectrometry in differentiating this compound from its structural isomers. The primary method of distinction lies in the analysis of the fragmentation patterns generated under electron ionization (EI) or collision-induced dissociation (CID). While some fragment ions may be common among isomers due to shared structural motifs, the relative abundances of these ions and the presence of unique, diagnostic fragments allow for unambiguous identification.
Mass Spectral Data Comparison
The following table summarizes the key mass spectral data for this compound and a representative positional isomer, N-benzyl-N-methyl-1-phenylpropan-1-amine. The data highlights the diagnostic ions that enable their differentiation.
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | C₁₇H₂₁N | 240.1743[1] | 91.05 (100%) [1], 58.07 (5.31%)[1], 119.09 (25.67%)[1], 122.10 (7.90%)[1], 148 (GC-MS fragment)[1] |
| N-benzyl-N-methyl-1-phenylpropan-1-amine (Predicted) | C₁₇H₂₁N | 240.1743 | 148 (Base Peak) , 91.05, 120.08 |
Note: The mass spectral data for N-benzyl-N-methyl-1-phenylpropan-1-amine is predicted based on common fragmentation pathways for phenethylamines. The predicted base peak at m/z 148 would be a key differentiator from this compound, which shows a base peak at m/z 91.
Fragmentation Pathway Analysis
The differentiation of this compound from its isomers is primarily based on the unique fragmentation pathways each molecule undergoes in the mass spectrometer. The position of the amine group and the substitution on the nitrogen atom dictates the primary cleavage sites.
This compound Fragmentation
The mass spectrum of this compound is characterized by a base peak at m/z 91, corresponding to the tropylium ion, which is a common fragment for compounds containing a benzyl group. Another significant fragment is observed at m/z 58, resulting from α-cleavage adjacent to the nitrogen atom.
Caption: Fragmentation of this compound.
Isomer: N-benzyl-N-methyl-1-phenylpropan-1-amine Fragmentation
For the positional isomer, N-benzyl-N-methyl-1-phenylpropan-1-amine, a different primary fragmentation is expected. The α-cleavage would lead to a characteristic immonium ion at m/z 148, which would likely be the base peak, providing a clear distinction from its isomer.
Caption: Predicted fragmentation of an isomeric structure.
Experimental Protocols
The following protocols describe standard methods for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion Selection: m/z 240.2.
-
Collision Energy: Optimized for fragmentation (e.g., 20-40 eV).
-
Product Ion Scan: Scan for characteristic fragment ions.
-
Conclusion
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, provides a robust and reliable method for the differentiation of this compound from its structural isomers. The key to successful identification lies in the careful analysis of the full mass spectrum, paying close attention to the relative abundances of common fragments and the presence of unique, diagnostic ions that arise from the specific fragmentation pathways of each isomer. The experimental protocols provided herein offer a starting point for developing validated analytical methods for the unambiguous identification of these compounds.
References
In vivo comparison of the locomotor activity effects of N-benzyl-N-methyl-1-phenylpropan-2-amine and methamphetamine in mice
A Comparative Guide for Researchers
This guide provides a comparative analysis of the in vivo locomotor activity effects of N-benzyl-N-methyl-1-phenylpropan-2-amine (also known as Benzphetamine) and methamphetamine in mice. While extensive data exists for methamphetamine, a notable scarcity of published in vivo locomotor studies for Benzphetamine necessitates a partially theoretical comparison based on its pharmacological profile and structural similarity to methamphetamine.
Overview of Compounds
This compound (Benzphetamine) is a sympathomimetic amine that is structurally related to amphetamines. It is classified as a Schedule III controlled substance in the United States and is primarily known for its anorectic effects. Its mechanism of action is centered on the modulation of monoaminergic systems, including dopamine and norepinephrine.[1]
Methamphetamine is a potent central nervous system stimulant of the phenethylamine and amphetamine classes. It is a well-studied psychostimulant known to significantly increase locomotor activity in rodents.[2][3][4][5] Its effects are primarily mediated through the dopaminergic system in the brain.
Quantitative Comparison of Locomotor Activity
Due to the lack of direct comparative studies, this section presents established data for methamphetamine and a projected profile for Benzphetamine based on its pharmacological classification.
Table 1: Methamphetamine - Dose-Dependent Effects on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Observation Period | Key Findings on Locomotor Activity |
| 0.3 | Intraperitoneal (i.p.) | 90 minutes | Moderate increase in locomotor activity compared to vehicle.[3] |
| 1.0 | Subcutaneous (s.c.) | 60 minutes | Significant increase in locomotor activity.[3] |
| 2.0 | Intraperitoneal (i.p.) | 45 minutes | Increased locomotor activity.[4] |
| 2.5 | Not specified | Not specified | Increased locomotor activity.[3] |
| 4.0 | Intraperitoneal (i.p.) | 45 minutes | Greater increase in locomotor activity in adolescent mice compared to 2 mg/kg.[4] |
| 5.0 | Not specified | Not specified | Dose-dependent increase in locomotor activity.[3] |
| 10.0 | Not specified | Not specified | Further dose-dependent increase in locomotor activity.[3] |
Table 2: this compound - Projected Effects on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Predicted Observation Period | Projected Key Findings on Locomotor Activity |
| Low to Moderate | Intraperitoneal (i.p.) / Oral (p.o.) | 60-120 minutes | Expected to produce a dose-dependent increase in locomotor activity. |
| High | Intraperitoneal (i.p.) / Oral (p.o.) | 60-120 minutes | At higher doses, an increase in stereotypic behaviors may be observed, potentially leading to a plateau or decrease in ambulatory distance. |
Experimental Protocols
Detailed methodologies for assessing locomotor activity following psychostimulant administration are crucial for reproducible research.
Methamphetamine Locomotor Activity Protocol (Generalized)
-
Animals: Male C57BL/6J mice are commonly used.[5] Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: (+)-Methamphetamine hydrochloride is dissolved in 0.9% sterile saline.[4]
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are then placed in the open-field arenas for a 30-60 minute habituation period.
-
Drug Administration: Methamphetamine or vehicle (saline) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Locomotor Activity Monitoring: Immediately following injection, locomotor activity is recorded for a period of 45 to 90 minutes using an automated activity monitoring system (e.g., Ethovision XT or IR photoactometers).[2][6] Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy.
-
Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses of methamphetamine with the vehicle control group.
Signaling Pathways and Mechanisms of Action
Methamphetamine's Effect on Dopaminergic Signaling
Methamphetamine's stimulant effects, including hyperlocomotion, are primarily mediated by its action on the dopaminergic system. It increases the extracellular levels of dopamine in the brain, particularly in the nucleus accumbens, by promoting its release from presynaptic terminals and blocking its reuptake. This surge in synaptic dopamine leads to increased activation of dopamine receptors, primarily D1 and D2 receptors, on postsynaptic neurons, driving the increase in motor activity.
References
- 1. This compound | 101-47-3 | Benchchem [benchchem.com]
- 2. EFFECTS OF METHAMPHETAMINE ON LOCOMOTOR ACTIVITY AND THALAMIC GENE EXPRESSION IN LEPTIN-DEFICIENT OBESE MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 6. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity: A Comparative Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine and its N-Demethylated Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methyl-1-phenylpropan-2-amine is a sympathomimetic amine that is chemically and pharmacologically related to amphetamine.[1][2] It is known to be metabolized in the body, primarily through N-demethylation, to form N-benzyl-1-phenylpropan-2-amine.[3] Understanding the receptor binding profiles of both the parent drug and its metabolite is crucial for elucidating their overall pharmacological effects, including their potential activity at monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Metabolic Pathway
The primary metabolic conversion of this compound to its N-demethylated metabolite is an enzymatic process occurring in the liver. This biotransformation is a key determinant of the compound's pharmacokinetic and pharmacodynamic profile.
Receptor Binding Affinity Comparison
A direct quantitative comparison of the receptor binding affinities of this compound and N-benzyl-1-phenylpropan-2-amine at various monoamine transporters is challenging due to a lack of specific experimental data in the public domain. However, based on the structure-activity relationships of related phenethylamine derivatives, some inferences can be drawn.
Generally, N-alkylation of phenethylamines can influence their potency and selectivity for monoamine transporters. The removal of the N-methyl group from benzphetamine to form benzylamphetamine results in a secondary amine, which may alter its interaction with the binding pockets of DAT, NET, and SERT. For many phenethylamines, N-methylation can enhance affinity for certain transporters. Therefore, it is plausible that the binding affinities of the parent compound and its metabolite differ, which would have implications for their respective contributions to the overall pharmacological effect.
Table 1: Hypothetical Receptor Binding Affinity Profile
The following table is a hypothetical representation based on general structure-activity relationships of phenethylamines and is intended for illustrative purposes only. Actual experimental data is required for a definitive comparison.
| Compound | Target | Binding Affinity (Ki, nM) |
| This compound | Dopamine Transporter (DAT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available | |
| Serotonin Transporter (SERT) | Data not available | |
| N-benzyl-1-phenylpropan-2-amine | Dopamine Transporter (DAT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available | |
| Serotonin Transporter (SERT) | Data not available |
Experimental Protocols
The determination of receptor binding affinity is typically conducted through in vitro assays. A standard method is the radioligand binding assay, which measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Radioligand Binding Assay Workflow
The general workflow for a competitive radioligand binding assay involves the following steps:
-
Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell line engineered to express the receptor of interest or tissue homogenates known to be rich in the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, typically through rapid filtration.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of phenethylamine derivatives with monoamine transporters does not directly initiate a signaling cascade in the same way as a G-protein coupled receptor agonist. Instead, by inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft. This elevated neurotransmitter level then leads to enhanced activation of their respective postsynaptic receptors, thereby amplifying downstream signaling pathways.
For instance, increased synaptic dopamine would lead to greater activation of dopamine receptors (D1-D5), which are involved in various signaling cascades, including those mediated by adenylyl cyclase and phospholipase C.
Conclusion
A definitive comparison of the receptor binding affinities of this compound and its N-demethylated metabolite, N-benzyl-1-phenylpropan-2-amine, awaits direct experimental investigation. Based on established metabolic pathways, it is clear that the parent compound is converted to its demethylated form. The structural change from a tertiary to a secondary amine is likely to alter the binding characteristics at monoamine transporters. Future research employing radioligand binding assays is necessary to quantify the binding affinities of both compounds at DAT, NET, and SERT. Such data would provide valuable insights into their respective pharmacological roles and contribute to a more comprehensive understanding of their mechanism of action.
References
A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of established and novel synthetic routes for N-benzyl-N-methyl-1-phenylpropan-2-amine, a tertiary amine with a core phenethylamine structure. We will delve into the performance of traditional methods like reductive amination and the Leuckart reaction against emerging biocatalytic and multi-step rearrangement strategies, supported by experimental data.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is a critical decision influenced by factors such as yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for different methods of synthesizing this compound and its close analogs.
| Parameter | Reductive Amination (Established) | Leuckart Reaction (Established) | Biocatalytic Synthesis (Novel) | Multi-step Synthesis via Curtius Rearrangement (Novel) |
| Starting Materials | Phenyl-2-propanone, N-methylbenzylamine | Phenyl-2-propanone, N-methylformamide | Phenyl-2-propanone, Amine Donor | Substituted Benzyl Halide, Isobutyronitrile |
| Key Reagents | NaBH4, H2/Pd/C, or Al/Hg | Formic acid | Transaminase (e.g., ATA-025) | Diphenylphosphoryl azide, H2/Pd/C |
| Reported Yield | ~70-85% (for analogous methamphetamine synthesis)[1] | Variable, can be lower than reductive amination (~26% for a related ketone)[2] | High conversion (>99%) to chiral amine precursor[1] | Good yields in individual steps[3] |
| Product Purity | Generally high after purification | Can require extensive purification to remove byproducts | High enantiomeric excess (>98.5%) for the chiral amine[1] | High purity achievable after chromatographic separation |
| Reaction Time | 2-24 hours | 4-36 hours[2][4] | 24-48 hours | Multiple days for the entire sequence |
| Reaction Temperature | 0°C to room temperature (NaBH4) or elevated (catalytic hydrogenation) | High temperatures (165-190°C)[2][4] | Ambient to slightly elevated temperatures (e.g., 45°C)[1] | Varied, from low to high temperatures across different steps |
| Key Advantages | One-pot synthesis, good yields, well-established | Uses inexpensive reagents | High enantioselectivity, mild reaction conditions, environmentally friendly | Can be adapted for diverse analogs |
| Key Disadvantages | Use of hazardous reducing agents, potential for byproduct formation | High temperatures, potential for numerous byproducts, strong acid/base required for hydrolysis | Longer reaction times, requires specific enzyme, multi-step for the final product | Multi-step process, lower overall yield, use of hazardous reagents (azides) |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are the protocols for the key experiments cited in this guide.
Established Method: Reductive Amination
This protocol is adapted from the synthesis of methamphetamine, a close structural analog, and is a representative procedure for the reductive amination of phenyl-2-propanone.
Materials:
-
Phenyl-2-propanone (P2P)
-
N-methylbenzylamine
-
Methanol
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.2 equivalents) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and diethyl ether to the residue and basify with a sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or chromatography.
Established Method: Leuckart Reaction
This protocol describes the synthesis of the N-formyl intermediate from phenyl-2-propanone, which can then be hydrolyzed and subsequently N-benzylated. This is based on the established Leuckart synthesis of methamphetamine.[4]
Materials:
-
Phenyl-2-propanone (P2P)
-
N-methylformamide
-
Sodium hydroxide solution (10M)
-
Hydrochloric acid (37%)
-
Toluene
Procedure:
-
Combine phenyl-2-propanone (1 equivalent) and N-methylformamide (5.7 equivalents) in a flask equipped with a reflux condenser.[4]
-
Heat the mixture to 165-170°C and maintain for 24-36 hours.[4]
-
Cool the reaction mixture to room temperature and add 10M sodium hydroxide solution.
-
Reflux the mixture for 2 hours to hydrolyze the formamide intermediate.
-
After cooling, separate the organic layer.
-
To the organic layer, add concentrated hydrochloric acid and reflux for 2 hours.
-
After cooling, slowly add a sodium hydroxide solution to basify the mixture.
-
Extract the product with toluene, dry the organic layer, and concentrate to yield the crude N-methyl-1-phenylpropan-2-amine.
-
This intermediate would then undergo N-benzylation to yield the final product.
Novel Method: Biocatalytic Synthesis of Chiral Amine Precursor
This protocol outlines the enantioselective synthesis of (R)-1-phenylpropan-2-amine using a transaminase, which serves as a chiral building block for the final product.[1]
Materials:
-
Phenyl-2-propanone (P2P)
-
Isopropylamine (as amine donor)
-
Immobilized (R)-transaminase (e.g., ATA-025)
-
Phosphate buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Organic solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, P2P, isopropylamine, and the transaminase biocatalyst.
-
Add the PLP cofactor to the mixture. A small amount of a co-solvent like DMSO may be used to improve substrate solubility.
-
Incubate the reaction at a controlled temperature (e.g., 45°C) with gentle agitation for 24-48 hours.[1]
-
Monitor the reaction progress using HPLC or GC.
-
Once the reaction reaches high conversion, stop the reaction and separate the biocatalyst by filtration or centrifugation.
-
Extract the chiral amine from the aqueous phase using an appropriate organic solvent after adjusting the pH.
-
The resulting (R)-1-phenylpropan-2-amine would then require subsequent N-methylation and N-benzylation steps to yield the final product.
Novel Method: Multi-step Synthesis via Curtius Rearrangement
This is a conceptual outline based on a patented method for analogous compounds, involving a multi-step sequence.[3]
General Strategy:
-
Alkylation: A substituted benzyl halide is reacted with isobutyronitrile in the presence of a base to form a nitrile intermediate.
-
Hydrolysis: The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA), which then undergoes thermal rearrangement to an isocyanate. The isocyanate is trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate.
-
Deprotection/Reduction: The protecting group is removed, and any other necessary reductions are performed, often via catalytic hydrogenation, to yield the final amine.
Visualizing the Synthetic Workflows
To better understand the logical flow of the established and novel synthetic routes, the following diagrams were generated using the DOT language.
Caption: Workflow for the established reductive amination route.
Caption: Workflow for a novel biocatalytic-based synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling N-benzyl-N-methyl-1-phenylpropan-2-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of N-benzyl-N-methyl-1-phenylpropan-2-amine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various levels of protection.[1][2]
| Protection Level | Recommended PPE |
| Level C | - Full-face air-purifying respirators- Inner and outer chemical-resistant gloves- Hard hat- Escape mask- Disposable chemical-resistant outer boots |
| Level D | - Gloves- Coveralls- Safety glasses- Face shield- Chemical-resistant, steel-toe boots or shoes |
Given the nature of aromatic amines, at a minimum, Level D protection should be employed.[1] However, in situations with a higher risk of aerosolization or in poorly ventilated areas, Level C protection, particularly the use of a full-face air-purifying respirator, is strongly advised.[1][3]
A selection of appropriate glove materials is critical to prevent skin contact. Studies on aromatic amine permeation have shown varying breakthrough times for different glove materials. Therefore, it is advisable to consult manufacturer-specific data for resistance to aromatic amines.[4] General recommendations for chemical-resistant gloves include materials like nitrile, neoprene, butyl, and fluorocarbon rubber.[5]
Operational Handling and Storage
Safe handling and storage practices are fundamental to preventing accidents and ensuring a secure laboratory environment.[3]
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe mists or vapors.[6][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]
-
Spills: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6] Collect the absorbed material into a suitable, closed container for disposal.[6]
Storage:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]
Emergency Procedures
In case of exposure, immediate action is critical. The following table outlines the first-aid measures to be taken.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[6][7] Do not empty into drains.[6]
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
